iron;hydrate
Description
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Structure
2D Structure
Properties
CAS No. |
61674-70-2 |
|---|---|
Molecular Formula |
Fe2H2O |
Molecular Weight |
129.71 g/mol |
IUPAC Name |
iron;hydrate |
InChI |
InChI=1S/2Fe.H2O/h;;1H2 |
InChI Key |
IQGILBZPWWYYSR-UHFFFAOYSA-N |
Canonical SMILES |
O.[Fe].[Fe] |
Origin of Product |
United States |
Definition and Diverse Nomenclature in Chemical Sciences
Hydrated iron compounds are ionic compounds, often referred to as salts, that have a specific number of water molecules incorporated into their crystal lattice. libretexts.org This bound water is known as the water of hydration or water of crystallization. libretexts.org The nomenclature for these compounds follows a systematic approach. The name of the anhydrous salt (the ionic compound without the water molecules) is stated first, followed by a Greek prefix indicating the number of water molecules, and concluding with the word "hydrate". purdue.edu For instance, FeCl₃·6H₂O is named iron(III) chloride hexahydrate. purdue.edu
The chemical formula reflects this structure, with the formula of the anhydrous salt followed by a dot and the number of water molecules. libretexts.org Iron can exist in different oxidation states, most commonly as ferrous (Fe²⁺) and ferric (Fe³⁺), which is indicated by a Roman numeral in the compound's name. britannica.com For example, FeSO₄·7H₂O is known as iron(II) sulfate (B86663) heptahydrate. wikipedia.org
A variety of names may be used for the same hydrated iron compound, stemming from historical usage and mineralogical classifications. For example, iron(II) sulfate heptahydrate has been historically called green vitriol or copperas. wikipedia.orgaffinitychemical.com The mineral form of FeSO₄·7H₂O is known as melanterite. affinitychemical.com This diverse nomenclature underscores the long history and widespread occurrence of these compounds.
Academic Significance and Interdisciplinary Relevance of Hydrated Iron Compounds
The academic significance of hydrated iron compounds spans numerous scientific disciplines due to their versatile chemical properties and natural abundance.
In chemistry , they are fundamental for studying the principles of hydration, crystallography, and the properties of transition metal complexes. nih.govacs.org For example, iron(III) chloride hexahydrate is utilized as a Lewis acid catalyst in organic synthesis, such as in Friedel-Crafts acylation reactions. morphisto.de Iron(II) sulfate (B86663) serves as a reducing agent in various chemical reactions. wikipedia.org
In environmental science , hydrated iron oxides and sulfates play a crucial role in the geochemical cycling of iron and other elements. ontosight.aispm.ac.in They are involved in processes occurring in soils, sediments, and aquatic systems. scielo.br For instance, the formation and dissolution of hydrated iron sulfates can impact the pH and metal content of waters in acid mine drainage environments. geoscienceworld.org "Green rusts," which are mixed iron(II)-iron(III) hydroxy salts, are highly reactive and influence the fate of contaminants in various environments. scielo.br
In materials science , hydrated iron compounds are precursors for the synthesis of various advanced materials. mdpi.com Iron oxides derived from hydrates are used in pigments, catalysts, and magnetic materials. atamanchemicals.com For example, iron(II) oxalate (B1200264) dihydrate can be transformed into siderite (FeCO₃), a mineral of interest in earth sciences. mdpi.com Iron-rich cementitious materials are gaining attention for their potential to have a lower carbon footprint. researchgate.net
In biology and agriculture , iron is an essential micronutrient for most living organisms, involved in processes like photosynthesis and respiration. researchgate.netfrontiersin.org The availability of iron to plants from the soil is often related to the solubility of hydrated iron compounds. spm.ac.in
Historical Context of Scholarly Research on Iron Hydrates
Controlled Chemical Synthesis Routes
Controlled synthesis allows for the precise manipulation of the physicochemical properties of hydrated iron compounds, such as particle size, shape, and crystallinity. These methods are crucial for producing materials tailored for specific applications.
Aqueous synthesis routes are among the most common and versatile methods for preparing hydrated iron compounds due to their relative simplicity and use of water as a solvent. These techniques typically involve the hydrolysis and precipitation of iron salts in an aqueous medium. A novel approach combines alkaline co-precipitation of ferric and ferrous precursors with a mild hydrothermal treatment. researchgate.net This method avoids the use of capping agents and organic solvents, making it more environmentally friendly and suitable for biomedical applications. researchgate.net The process allows for the formation of iron oxide nanoparticles (IONPs) with a desired γ-Fe₂O₃ structure after an oxidation step. researchgate.net Key parameters that influence the final product include the ratio of Fe(II) to Fe(III) ions, the concentration of the base (e.g., ammonia), and the temperature and duration of the hydrothermal treatment. researchgate.netmdpi.com This combined co-precipitation and hydrothermal (CP + HT) route has been shown to be scalable and reproducible. researchgate.net
Hydrothermal synthesis involves chemical reactions in aqueous solutions at elevated temperatures and pressures within a sealed vessel called an autoclave. researchgate.netijcce.ac.ir This method is highly effective for producing well-crystallized iron oxide nanoparticles with controlled shapes and sizes. ijcce.ac.irjuniperpublishers.com The hydrolysis of ferric salts, such as iron(III) chloride (FeCl₃), can directly yield various hydrated iron oxides like goethite, lepidocrocite, and akageneite, or anhydrous oxides like hematite (B75146), depending on the specific experimental conditions. mdpi.com
Microwave-assisted hydrothermal synthesis is a rapid and efficient variation of this method. mdpi.com It offers precise control over reaction conditions, enabling the synthesis of specific iron oxide phases. mdpi.com For instance, using FeCl₃ as a precursor in a strongly alkaline medium under microwave irradiation can produce hematite (α-Fe₂O₃) and goethite (α-FeOOH). mdpi.com The addition of various substances, such as polyethylene (B3416737) glycol (PEG) or essential oils, can influence the transformation of goethite to hematite and affect the final particle size. mdpi.com The use of capping agents like caffeine (B1668208) in different solvents (water, ethanol) during hydrothermal synthesis allows for the creation of diverse nanostructures, including grape, cube, and dumbbell shapes. google.com
| Precursor | Medium/Additive | Conditions | Primary Product(s) | Key Finding |
|---|---|---|---|---|
| Iron(III) chloride (FeCl₃) | Strongly alkaline | Microwave (850W) | Hematite (α-Fe₂O₃), Goethite (α-FeOOH) | Additives like PEG can promote the goethite-to-hematite transformation. mdpi.com |
| Iron(III) chloride (FeCl₃) | Water, Caffeine | 180°C for 10 hours | Hematite (α-Fe₂O₃) nanostructures | Caffeine acts as a capping agent, enabling control over the shape of the nanoparticles. google.com |
| Ferric nitrate (B79036) | DI water, Ammonia | 160°C | Hematite (α-Fe₂O₃) | A convenient, low-temperature hydrothermal route for synthesizing hematite nanoparticles. juniperpublishers.com |
| Iron chlorides (Fe²⁺/Fe³⁺) | Aqueous | High temperature/pressure | Crystalline iron oxides | The process involves hydrolysis to form hydroxide (B78521) intermediates, followed by dehydration. researchgate.net |
Co-precipitation is a widely used, straightforward, and efficient method for synthesizing iron oxides. nih.govmedcraveonline.com It involves the simultaneous precipitation of ferrous (Fe²⁺) and ferric (Fe³⁺) ions from an aqueous solution by adding a base, such as sodium hydroxide or ammonia. nih.govmedcraveonline.com The key to this method is controlling the hydrolysis of the iron ions. The size, shape, and composition of the resulting nanoparticles are highly dependent on parameters like the type of salts used, the Fe³⁺/Fe²⁺ ratio, pH, and the ionic strength of the medium. nih.gov
Typically, a Fe³⁺/Fe²⁺ ratio of 2:1 is used to form magnetite (Fe₃O₄). nih.gov The process is often performed at room temperature or slightly elevated temperatures. medcraveonline.com While co-precipitation allows for the synthesis of large quantities of nanoparticles, controlling the particle size distribution can be challenging as it is primarily governed by kinetic factors. medcraveonline.com The use of complexing agents like ethylenediaminetetraacetic acid (EDTA) can help in controlling the particle characteristics, leading to the formation of superparamagnetic magnetite nanoparticles with spherical shapes. medcraveonline.com The pH at which the precipitation and subsequent aging occur is a critical factor; for instance, varying the pH can influence the stability and characteristics of the synthesized magnetite particles. researchgate.net
The formation of iron (hydr)oxide solids from a solution is a multi-step process that begins with nucleation followed by particle growth. Understanding these pathways is crucial for controlling the final properties of the material. Recent research suggests that the formation of iron (oxyhydr)oxides can follow nonclassical nucleation pathways. researchgate.net This involves the formation of stable pre-nucleation clusters, which are solute species a few nanometers in size. researchgate.net The actual nucleation event is then governed by the dynamics and chemical linkages within these clusters rather than by reaching a critical size in the classical sense. researchgate.net
The growth of these initial nuclei can occur through several mechanisms. In the presence of certain ions, like phosphate (B84403), the growth mechanism is altered. acs.org For example, goethite particles can form via a two-step model where initial nanoparticles align and grow through a process called oriented attachment. osti.gov In contrast, hematite formation can occur through the aggregation of precursor particles followed by nucleation at the interface. osti.gov The presence of different surfaces can also direct nucleation and growth. For instance, heterogeneous nucleation, the formation of nuclei on a foreign surface, is controlled by interfacial energies between the solution, the substrate, and the precipitate. nih.gov A study showed that on a corundum substrate, nucleation was fastest, while subsequent growth was slowest, a phenomenon attributed to electrostatic forces and interfacial energies. nih.gov
Green synthesis has emerged as an eco-friendly and cost-effective alternative to conventional chemical and physical methods for producing iron hydrate nanomaterials. nih.gov This approach utilizes biological entities like plant extracts or microorganisms to reduce iron salts into iron nanoparticles. nih.govmdpi.com Plant extracts are particularly effective due to their high concentration of bioactive compounds such as polyphenols, flavonoids, and terpenoids, which act as reducing and capping agents. nanomedicine-rj.comscielo.br These natural compounds prevent the agglomeration of nanoparticles and stabilize them. mdpi.com
Various plant parts, including leaves, roots, and fruits, can be used. scielo.br For example, extracts from Eucalyptus grandis leaves, pomegranate leaves, and strawberry leaves have been successfully employed to synthesize iron nanoparticles. mdpi.comscielo.brmdpi.com The process typically involves mixing an aqueous solution of an iron salt (e.g., iron nitrate or iron sulfate) with the plant extract. nih.govnanomedicine-rj.com The phytochemicals in the extract reduce the iron ions and coat the newly formed nanoparticles, influencing their size, shape, and stability. mdpi.com Research has shown that nanoparticles synthesized using plant extracts can be smaller and exhibit enhanced properties compared to those made via purely chemical routes. mdpi.com
| Plant Source | Bioactive Compounds | Iron Precursor | Resulting Nanoparticle Characteristics | Reference |
|---|---|---|---|---|
| Eucalyptus grandis (leaves) | Polyphenols, flavonoids, organic acids | Not specified | Improved dispersion; involved in coating metallic cores. | scielo.br |
| Eriobotrya japonica (leaves) | Phenols, flavonoids, triterpene acids | Iron nitrate nonahydrate, iron sulfate | Dark brown precipitate; extract acts as solvent and reductant. | nanomedicine-rj.com |
| Pomegranate (leaves) | Polyphenols, sugars, alkaloids, proteins | Fe²⁺ salts | Quasi-spherical, 75-105 nm; contains FeO, Fe₂O₃, Fe₃O₄, FeOOH. | mdpi.com |
| Strawberry (leaves and calyxes) | Flavonoids, polyphenols | Iron precursors | High antioxidant activity in extract contributes to nanoparticle formation. | mdpi.com |
| Cabbage, Moringa, Turnips (leaves) | Phytochemicals | FeSO₄ | Bioactive compounds act as capping and stabilizing agents. | nih.gov |
Biogenic and Geochemical Formation Mechanisms
Hydrated iron compounds are widespread in natural environments, formed through complex interactions between geological processes and biological activity. Iron is an abundant element in the Earth's crust, and its oxides and oxyhydroxides are formed naturally through the weathering of iron-containing rocks. mdpi.com
Geochemical formation is driven by abiotic processes. Under conditions of circumneutral pH and in the presence of oxygen, ferrous iron (Fe²⁺) is readily oxidized to ferric iron (Fe³⁺), which then precipitates as various iron (hydr)oxides. mdpi.com The specific mineral phase that forms (e.g., ferrihydrite, goethite, hematite) depends on environmental factors like pH, temperature, and the presence of other ions. Ferrihydrite, a poorly crystalline iron oxyhydroxide, often forms as an initial precipitate and can transform over time into more stable minerals like goethite and hematite. mdpi.com This transformation is a key process in the formation of iron-rich sedimentary rocks known as iron formations. geochemicalperspectivesletters.org High-pressure conditions deep within the Earth can even alter the fundamental chemical nature of iron, causing it to act as an electron acceptor. cam.ac.uk
Biogenic formation involves the direct or indirect influence of microorganisms. Many bacteria can oxidize Fe²⁺ as a source of energy, leading to the precipitation of iron (oxyhydr)oxides on or near their cell surfaces. nih.gov These biogenic iron (oxyhydr)oxides (BIOS) are often found in diverse environments like wetlands, groundwater springs, and hydrothermal vents. mdpi.comnih.gov The resulting minerals are typically poorly crystalline and associated with organic matter, such as extracellular polymeric substances (EPS), which can promote nucleation. geochemicalperspectivesletters.orgnih.gov The debate over the biogenic origin of ancient iron formations is ongoing, partly because the organic compounds expected from biological activity are often absent, potentially due to desorption during mineral transformation. geochemicalperspectivesletters.org The study of ferromanganese crusts from hydrothermal fields, for example, suggests that iron-oxidizing and iron-reducing bacteria play a role in their formation through induced biomineralization. mdpi.com
Biomineralization Processes and Iron Aggregates Formation
Biomineralization is a key process where living organisms influence the formation of minerals. In the context of iron, microorganisms play a significant role in the precipitation and aggregation of hydrated iron compounds. This can occur through two primary mechanisms: bio-induced mineralization and biologically controlled mineralization. rsc.org
Bio-induced mineralization results from the metabolic activities of organisms that alter the surrounding chemical environment, leading to mineral precipitation. researchgate.net For instance, the negatively charged cell walls of fungi and bacteria can attract and bind dissolved ferrous (Fe²⁺) or ferric (Fe³⁺) ions. researchgate.netmdpi.com This accumulation of ions on the cell surface can induce supersaturation and subsequent precipitation of iron minerals, such as iron oxyhydroxides. mdpi.com This process is often considered passive and can be carried out by both living and dead cells. mdpi.com Studies on Escherichia coli have shown that iron oxides can deposit on the cell surface, leading to the formation of fibrous mineral aggregates. rsc.org
In contrast, biologically controlled mineralization is a more regulated process occurring within specific cellular structures, resulting in minerals with distinct morphologies and compositions. rsc.org Some bacteria, for example, can oxidize Fe(II) to Fe(III) as part of their metabolism, leading to the extracellular precipitation of iron minerals like goethite (α-FeOOH) and lepidocrocite (γ-FeOOH). nih.govjst.go.jp Photoautotrophic iron-oxidizing bacteria, for instance, use light energy to oxidize Fe(II), resulting in the formation of nano-goethite that precipitates on polymer fibers emerging from the cells. nih.gov
The degradation of organic matter, such as ancient wood, can also contribute to iron biomineralization by releasing humic substances that accelerate the leaching of iron from surrounding rocks and soils, creating favorable conditions for microbial iron precipitation. researchgate.net
Key Research Findings in Biomineralization of Iron:
| Organism/Process | Iron Compound Formed | Key Findings |
| Fungi | Iron-oxyhydroxide | Negatively charged cell walls induce nucleation and precipitation of minerals. mdpi.com |
| Escherichia coli | Iron oxides | Cell surfaces act as templates, facilitating the aggregation and formation of fibrous minerals. rsc.org |
| Photoautotrophic bacteria (e.g., Rhodobacter sp.) | Nano-goethite (α-FeOOH) | Bacteria oxidize Fe(II) leading to precipitation on extracellular polymer fibers. nih.gov |
| Iron-oxidizing bacteria | Goethite, Lepidocrocite | Metabolic oxidation of Fe(II) to Fe(III) causes mineral precipitation. jst.go.jp |
| Ancient wood degradation | Goethite | Humic substances from degradation leach iron, promoting bacterial biomineralization. researchgate.net |
Natural Weathering and Alteration Processes of Iron-bearing Minerals
Weathering, the in-situ breakdown of rocks and minerals, is a fundamental process in the formation of hydrated iron compounds. Chemical weathering, in particular, plays a crucial role through oxidation and hydration reactions.
Oxidation is a common weathering process for iron-bearing minerals. wikipedia.org Minerals containing ferrous iron (Fe²⁺), such as pyrite, hornblende, biotite, and magnetite, are susceptible to oxidation when exposed to atmospheric oxygen and water. mdpi.comgeoscienceworld.orgopengeology.org This reaction converts Fe²⁺ to ferric iron (Fe³⁺), leading to the formation of iron oxides and hydroxides like goethite, limonite, and hematite. wikipedia.orgopengeology.org This process often gives affected rocks a characteristic reddish-brown color and can weaken their structure. wikipedia.org
The alteration of Fe²⁺-bearing silicates, like biotite, to Fe³⁺ (oxyhydr)oxides and clay minerals can generate stress, leading to micro-fracturing and the formation of saprolite (chemically weathered rock). researchgate.net This transformation is a dominant weathering-promoting process, particularly in the deep weathering of plutonic rocks. researchgate.net
Hydration is another form of chemical weathering where water molecules are incorporated into the mineral structure. wikipedia.org For example, iron oxides can be converted to iron hydroxides through hydration. wikipedia.org This process is a crucial first step in the hydrolysis of minerals, where the charge on exposed ions on a mineral surface attracts water molecules. wikipedia.org
The type of hydrated iron mineral formed can depend on the original iron-bearing mineral and the weathering conditions. For instance, the weathering of granitic rocks, rich in feldspar, often leads to the formation of kaolinite (B1170537), a process that involves the leaching of iron and other ions. tulane.edu
Examples of Weathering-Induced Hydrated Iron Formation:
| Original Mineral | Weathering Process | Resulting Hydrated Iron Compound(s) |
| Pyrite (FeS₂) | Oxidation | Goethite, Limonite, Hematite wikipedia.orgopengeology.org |
| Magnetite (Fe₃O₄) | Oxidation | Maghemite, Hematite, Goethite mdpi.com |
| Biotite (Fe-rich mica) | Oxidation, Hydrolysis | Iron (oxyhydr)oxides, Clay minerals researchgate.net |
| Hornblende | Oxidation, Hydrolysis | Iron hydroxides (limonite, goethite), Hematite geoscienceworld.org |
| Iron Silicates | Oxidation | Goethite mdpi.com |
Diagenetic Formation in Sedimentary Environments
Diagenesis refers to the physical and chemical changes that occur in sediments after their initial deposition, leading to the formation of sedimentary rocks. During diagenesis, hydrated iron compounds can form as cements that bind sediment grains together.
Iron is typically introduced into sedimentary basins as iron hydroxide coatings on fine particles and within iron silicate (B1173343) minerals. geoscienceworld.org In oxidizing environments, such as those found in fluvial sediments, detrital iron silicates undergo intrastratal alteration, leading to the precipitation of iron hydroxides like limonite and goethite in pore spaces. geoscienceworld.org Over time, these hydroxides can dehydrate to form hematite, which imparts a characteristic red color to the rocks. geoscienceworld.orgias.ac.in
In marine settings, if organic matter is present, pore fluids can become anoxic (lacking oxygen). geoscienceworld.org Under these reducing conditions, detrital iron hydroxides can dissolve, releasing ferrous iron (Fe²⁺) into the pore waters. geoscienceworld.org This dissolved iron can then react with other species present. For example, if sulfate-reducing bacteria are active, the produced hydrogen sulfide (B99878) will react with the dissolved iron to form iron monosulfides, which can further react to form pyrite. geoscienceworld.org
The formation of specific iron minerals during diagenesis is influenced by the interaction of fluids with different chemical compositions. For instance, the mixing of iron-bearing reducing fluids with oxidized groundwater can lead to the precipitation of metastable iron phases, which can gradually dehydrate to form stable hematite. ias.ac.in In some cases, fine-grained ferric oxyhydroxides and siderite are considered to be the original minerals that formed during deposition or early diagenesis. geoscienceworld.org
In freshwater lake sediments, the formation of iron phosphates like vivianite (B12648973) can occur. arizona.edu In aerobic sediments, ferrosoferric hydroxyphosphates are stable, while in reducing environments, vivianite is a more probable and stable phosphate mineral. arizona.edu
Formation in Gas Hydrate-Bearing Sediments
Gas hydrates are ice-like solids where gas molecules, primarily methane (B114726), are trapped within a cage of water molecules. They are found in marine sediments along continental margins and in permafrost regions. mdpi.commdpi.com The formation and presence of gas hydrates can significantly influence the geochemistry of iron in the surrounding sediments.
The anaerobic oxidation of methane (AOM) is a key process in these environments. It involves the consumption of methane and sulfate by microorganisms, which can lead to the formation of iron sulfides. ifremer.fr This process alters the magnetic properties of the sediments due to the formation of ferrimagnetic iron sulfides like greigite and pyrrhotite. ifremer.fr The presence of these authigenic (formed in place) magnetic minerals can be indicative of the intensity of methane seepage and the distribution of gas hydrates. ifremer.fr
The formation of gas hydrates can also influence the formation of other minerals like non-evaporitic gypsum. uit.no The formation of hydrates can lead to the exclusion of ions like calcium from the water cage, increasing their concentration in the pore water. uit.no Changes in methane flux can cause the oxidation of previously formed pyrite, releasing sulfate. The combination of this released sulfate with the concentrated calcium can lead to the precipitation of gypsum. uit.no
The mineralogy of the host sediment also affects hydrate formation. mdpi.com The presence of certain minerals can influence the rheological properties of the sediments and, consequently, the formation and stability of gas hydrates. mdpi.com
Crystallographic Analysis Techniques
Crystallography offers a definitive means to determine the three-dimensional atomic arrangement within a crystal lattice.
Single Crystal X-ray Diffraction (SCXRD)
Single Crystal X-ray Diffraction (SCXRD) stands as a powerful method for the unambiguous determination of the atomic structure of crystalline materials. hzdr.de By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can ascertain the precise location of atoms, as well as bond lengths and angles. hzdr.detricliniclabs.com This technique is instrumental in resolving the complex structures of hydrated iron compounds. researchgate.net For instance, SCXRD has been employed to study the structural changes in photomagnetic compounds like [Y(DMF)4(H2O)3(μ-CN)Fe(CN)5]·H2O under high pressure, revealing a phase transition from a monoclinic to a triclinic lattice. researchgate.net
A notable example is the characterization of ferrous sulfate heptahydrate (FeSO₄·7H₂O), a pale, bluish-green monoclinic crystal. nih.govwestlab.com.aueu-jr.eu SCXRD studies confirm its structure and provide detailed information about the coordination of water molecules around the iron(II) ion. wikipedia.orgnih.gov The technique is also invaluable for observing structural transformations, such as the dehydration of Ag-exchanged levyne, which was monitored in situ using SCXRD. acs.org
| Compound | Crystal System | Space Group | Key Structural Features |
| Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) | Monoclinic | C2/c | [Fe(H₂O)₆]²⁺ octahedra and sulfate tetrahedra linked by hydrogen bonds. |
| [Y(DMF)₄(H₂O)₃(μ-CN)Fe(CN)₅]·H₂O | Monoclinic (at ambient pressure) | P2₁/n | Exhibits a phase transition to a triclinic system under high pressure. researchgate.net |
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a versatile and rapid technique for identifying crystalline phases and determining the mineralogical composition of a sample. protoxrd.comusgs.gov Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be used on polycrystalline materials, making it suitable for a wide range of samples, including fine-grained minerals and corrosion products. protoxrd.comusgs.gov The resulting diffraction pattern serves as a unique "fingerprint" for a given crystalline substance, which can be compared to databases for phase identification. protoxrd.comrigaku.com
PXRD is particularly useful for distinguishing between different polymorphs of iron (hydr)oxides, such as goethite, lepidocrocite, and ferrihydrite, which may have the same chemical formula but different crystal structures. protoxrd.com For example, the analysis of rust from the Delhi iron pillar using XRD identified crystalline iron hydrogen phosphate hydrate, while the iron oxyhydroxides were found to be largely amorphous. iitk.ac.in In the study of ferrihydrite, a poorly crystalline iron oxyhydroxide, PXRD patterns typically show two to six broad peaks, which are used to classify it as 2-line or 6-line ferrihydrite, respectively. scielo.org.mxtemple.edu These broad diffraction features are characteristic of its nanocrystalline nature. nih.govosti.gov
| Compound | Key PXRD Features | Information Gained |
| Ferrihydrite | 2 or 6 broad diffraction peaks (e.g., at ~35° and 62° 2θ for 2-line ferrihydrite). scielo.org.mxmdpi.com | Identification of the degree of crystallinity and particle size. nih.govosti.gov |
| Goethite (α-FeOOH) | Sharp, well-defined diffraction peaks. | Confirmed identification and structural analysis. rruff.info |
| Iron Carbide (Fe₃C) | Specific diffraction pattern used to monitor its conversion to iron during hydrogenation. researchgate.net | Phase transformation studies. researchgate.net |
Crystal Truncation Rod (CTR) Analysis for Surface Structures
Crystal Truncation Rod (CTR) analysis is a specialized X-ray scattering technique used to obtain high-resolution structural information about the surfaces and interfaces of single crystals. anl.govanl.gov This method is particularly powerful for studying the structure of mineral-water interfaces under in situ conditions. researchgate.net CTR analysis has been applied to investigate the hydrated surfaces of various iron oxides, including goethite, hematite, and magnetite. researchgate.net
For the hydrated goethite (100) surface, CTR results revealed a relaxed double hydroxyl termination with two semi-ordered water layers. researchgate.net In the case of the hydrated hematite (α-Fe₂O₃) (1-102) surface, CTR data suggested a "missing Fe-termination" model, where the surface is terminated by oxygen (or hydroxyl) groups. anl.gov Similarly, studies on the hydrated α-Fe₂O₃ (0001) surface indicated an oxygen-terminated surface with a small fraction of a single iron layer. anl.gov These studies provide crucial insights into the types of functional groups present at the mineral surface, which control its reactivity. anl.gov
Vibrational and Electronic Spectroscopy
Spectroscopic techniques probe the vibrational and electronic energy levels of molecules, providing complementary information to crystallographic methods.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups and characterizing the chemical bonding in materials. ausimm.comresearchgate.netmdpi.com It operates by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations. mdpi.com The resulting spectrum is a unique fingerprint of the compound's molecular structure. mdpi.com
FTIR is particularly effective in characterizing hydrated iron compounds due to the distinct vibrational modes of O-H and Fe-O bonds. iitk.ac.in For example, in the analysis of rust from the Delhi iron pillar, FTIR spectroscopy identified the presence of goethite (α-FeOOH), lepidocrocite (γ-FeOOH), and δ-FeOOH, as well as magnetite (Fe₃O₄) and phosphate, and confirmed that the scale was hydrated. iitk.ac.innmlindia.org The technique can distinguish between different iron oxyhydroxides based on their characteristic absorption bands. For instance, goethite shows bands around 799 cm⁻¹ and 889 cm⁻¹, while lepidocrocite has bands at approximately 748 cm⁻¹ and 1019 cm⁻¹. confer.cz In studies of ferrihydrite, the formation of Si-O-Fe bonds upon silica (B1680970) adsorption was identified by a sharp band around 930 cm⁻¹. mdpi.com
| Compound | Key FTIR Absorption Bands (cm⁻¹) | Vibrational Mode Assignment |
| Goethite (α-FeOOH) | 799, 889 confer.cz | Fe-O-H bending modes |
| Lepidocrocite (γ-FeOOH) | 748, 1019 confer.cz | Fe-O-H bending modes |
| Magnetite (Fe₃O₄) | ~590 confer.cz | Fe-O stretching |
| Silica-adsorbed Ferrihydrite | ~930 mdpi.com | Asymmetric stretching of Si-O-Fe bonds |
Raman Spectroscopy
Raman spectroscopy is another powerful vibrational spectroscopy technique that provides information about the chemical structure and phase of a material. It is based on the inelastic scattering of monochromatic light, usually from a laser source. The technique is highly sensitive to the crystallographic structure and can readily differentiate between various iron oxides and oxyhydroxides. researchgate.netspectroscopyonline.com
Raman spectroscopy has been extensively used to characterize hydrated iron compounds. researchgate.net For example, goethite and lepidocrocite, both forms of FeOOH, are easily distinguished by their Raman spectra. spectroscopyonline.com Goethite exhibits characteristic bands at approximately 303, 387, and 681 cm⁻¹, while hematite (α-Fe₂O₃) shows bands at 226, 288, and 403 cm⁻¹. researchgate.net The technique has also been used to study the dehydration of goethite to hematite, with the main goethite band around 400 cm⁻¹ shifting to the characteristic hematite peak at about 411 cm⁻¹ upon heating. preprints.orgssef.ch Furthermore, Raman spectroscopy has been employed to analyze poorly crystallized hydrated iron oxides like ferrihydrite and maghemite. researchgate.net
| Compound | Key Raman Shift (cm⁻¹) | Notes |
| Goethite (α-FeOOH) | 247, 301-303, 387, 400, 681-683 researchgate.netpreprints.org | The band at ~400 cm⁻¹ is broad and transforms to a sharp peak for hematite upon heating. preprints.orgssef.ch |
| Hematite (α-Fe₂O₃) | 223-226, 288-291, 403-411, 665, 1317 researchgate.netpreprints.org | The band at ~1317 cm⁻¹ is also observed. researchgate.net |
| Lepidocrocite (γ-FeOOH) | Characteristic bands allow for differentiation from goethite. researchgate.net | |
| Hydrated Iron(II) Sulfates | 977-1026 (ν₁ sulfate stretching) nasa.gov | The position of the sulfate stretching mode is sensitive to the degree of hydration and the cation. nasa.gov |
UV-Visible Spectroscopy
UV-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within hydrated iron compounds. The absorption of UV or visible light promotes electrons to higher energy levels, and the resulting spectrum provides insights into the oxidation state and coordination of the iron ions.
For instance, aqueous solutions containing Fe(II) ions exhibit low-intensity absorption bands. researchgate.net A study investigating the absorption spectra of Fe(II) and Fe(III) species from various salts in aqueous solution identified three such bands for Fe(II) at approximately 374, 423, and 525 nm. researchgate.net In contrast, Fe(III) complexes, such as those with pyruvate, show absorption spectra shifted towards the visible region with a strong charge transfer band that overlaps with the solar UV spectrum (318–500 nm). researchgate.net This enhanced absorbance compared to hydrated iron species alone allows for more efficient use of light energy. researchgate.net
The UV-Vis spectra of ferric chloride and ferric nitrate solutions also provide characteristic information. Ferric chloride solutions show intense absorbance around 470 nm, while ferric nitrate solutions have a strong peak at about 430 nm with a shoulder extending to 570 nm. rsc.org The visible spectrum of potassium ferrate(VI) in an alkaline solution is characterized by a distinct peak at 505 nm. mdpi.com These spectral features are crucial for identifying the specific iron species present in a sample.
Interactive Data Table: UV-Visible Absorption Maxima for Various Hydrated Iron Species
| Compound/Species | Wavelength (nm) | Reference |
| Fe(II) ions (aqueous) | ~374, 423, 525 | researchgate.net |
| Fe(III)-pyruvate complex | 318-500 | researchgate.net |
| Ferric chloride (aqueous) | ~470 | rsc.org |
| Ferric nitrate (aqueous) | ~430 | rsc.org |
| Potassium ferrate(VI) (alkaline solution) | 505 | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local chemical environment of atomic nuclei. wikipedia.orgrsc.org While the direct observation of the ⁵⁷Fe nucleus is challenging due to its low natural sensitivity, NMR can provide valuable information about hydrated iron compounds by studying other nuclei, such as protons (¹H) and cesium-133 (¹³³Cs). mdpi.com
For instance, ¹³³Cs NMR has been employed to study the adsorption of cesium ions on hydrated iron oxide particles like akaganeite (β-FeOOH) and ferrihydrite (5Fe₂O₃·9H₂O). nih.gov The longitudinal relaxation time (T₁) of ¹³³Cs is sensitive to whether the ions are bound to the particle surface or are diffusing in the bulk solution. nih.gov A dependence of T₁ on the cesium concentration indicates that a cationic exchange of cesium ions is occurring between the particle surface and the bulk solution, confirming adsorption. nih.gov
In the study of dense magnesium silicate phase D containing iron, two-dimensional ¹H-LG-NMR spectra revealed a high-spin to low-spin transition of ferric Fe³⁺ ions under high pressure. aip.org This transition resulted in a partial collapse of the paramagnetic shift interaction with the hydrogen nuclei, demonstrating NMR's ability to probe electronic and dynamic properties of hydrogen within these compounds. aip.org
X-ray Based Spectroscopic and Related Techniques
X-ray based techniques are instrumental in determining the oxidation states, coordination environments, and elemental composition of hydrated iron compounds with high precision.
Mössbauer spectroscopy is a highly sensitive technique for distinguishing between different oxidation states and coordination environments of iron. allenpress.com It provides direct information about the oxidation state of iron, with compounds containing Fe(II), Fe(III), and Fe(VI) exhibiting characteristic isomer shifts. iaea.org For example, at -120°C and relative to a ⁵⁷Co in platinum source, Fe(II) salts show an isomer shift of 0.9-1.0 mm/s, while Fe(III) salts are in the 0.1-0.2 mm/s range. iaea.org
This technique has been successfully used to identify various iron oxides and hydrated oxides in corrosion products, such as α-FeOOH, γ-FeOOH, γ-Fe₂O₃, and Fe₃O₄. allenpress.com In a study of Fe–polygalacturonate coordination compounds, ⁵⁷Fe Mössbauer spectroscopy was used to determine the presence of two ferrous (Fe²⁺) and one ferric (Fe³⁺) microenvironments. researchgate.net Furthermore, studies on the gamma radiolysis of solid iron(II) sulfate and its hydrates have shown that all hydrated compounds are converted into hydrated basic ferric sulfates, a process that can be monitored by observing changes in the Mössbauer spectra. researchgate.net Mössbauer spectroscopy is often preferred over X-ray Absorption Near Edge Structure (XANES) for estimating oxidation state budgets in hydrated mafic and ultramafic rocks due to potential photo-oxidation effects in XANES measurements. copernicus.org
Interactive Data Table: Isomer Shifts for Iron Oxidation States
| Oxidation State | Isomer Shift (mm/s) (relative to ⁵⁷Co in Pt at -120°C) | Reference |
| Fe(II) | 0.9 - 1.0 | iaea.org |
| Fe(III) | 0.1 - 0.2 | iaea.org |
| Fe(VI) | -1.20 | iaea.org |
X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the local geometric and electronic structure of a specific element within a sample. researchgate.net The technique can be divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. Differences in XANES spectra for iron are often subtle but can be enhanced using first-derivative spectra, especially in the regions between 7116-7121 eV and 7127-7130 eV. researchgate.net EXAFS provides information about the coordination number and distances of neighboring atoms. For example, EXAFS studies on Fe(III) in a solution with peat humic acid showed that iron is predominantly in the oxidized ferric form and its speciation varies with pH and concentration. researchgate.net In another study, XAS was used to investigate metal-ligand delocalization in iron protoporphyrin IX (FePPIX) in aqueous solutions by probing both the metal L₂,₃-edges and the nitrogen K-edge. ims.ac.jprsc.org
X-ray Fluorescence (XRF) spectroscopy is a widely used, non-destructive technique for determining the elemental composition of materials. carleton.edu It can quantify elements from beryllium to americium in various sample types, including solids and liquids, with concentrations ranging from percentage levels down to parts-per-million. malvernpanalytical.com
The principle of XRF involves irradiating a sample with high-energy X-rays, which causes the ejection of inner-shell electrons. nih.gov When outer-shell electrons fill these vacancies, characteristic fluorescent X-rays are emitted, with energies unique to each element. nih.govtechnologynetworks.com This allows for the identification and quantification of the elements present. technologynetworks.com XRF has been used for the rapid analysis of iron concentrates by preparing samples in a quasi-solid gel form. nih.gov This method provides reliable results with a relative standard deviation of less than 0.3%. nih.gov
Microscopic and Imaging Techniques for Morphological and Aggregate Analysis
Microscopic techniques are essential for visualizing the morphology and aggregation state of hydrated iron compounds, often at the nanoscale.
Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) are powerful methods for obtaining high-resolution images of these materials. acs.org However, the high-energy electron beam can induce changes in delicate samples. nih.gov To overcome this, cryogenic techniques (cryo-TEM and cryo-STEM) are employed, where the sample is preserved in its native, frozen-hydrated state. nih.gov A cryo-TEM study of iron-carbohydrate nanoparticles revealed a spherical morphology of the iron cores with an average size of 2 nm, and in the case of ferumoxytol, a cluster-like morphology was observed. nih.gov
For analyzing fine-grained and metastable hydrated and hydrous iron sulfate minerals (HHIS), which are often found in micrometer-sized particles, low-vacuum Scanning Electron Microscopy (SEM) is a valuable tool. researchgate.netgeoscienceworld.org This technique allows for the analysis of uncoated and unpolished minerals, providing crucial information about their geochemical and textural context. geoscienceworld.org Additionally, X-ray microscopy under cryogenic conditions enables elemental mapping at high resolution in intact cells, eliminating the need for fixation and sectioning. nih.gov
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful technique for characterizing the morphology, crystal structure, and elemental composition of hydrated iron compounds at the nanoscale. uic.edu In situ liquid cell TEM, particularly using graphene liquid cells, allows for the study of these materials in their native, hydrated state, providing unprecedented insights into their formation and transformation processes. rsc.orgnih.gov
Research Findings:
Ferrihydrite: TEM analysis reveals that ferrihydrite, a common nanoparticulate iron oxyhydroxide, consists of aggregated tiny spherical particles, typically 1 to 3 nm in diameter. researchgate.net Studies on ferritin, an iron-storage protein, have used TEM to show that the iron core is composed of nanosized iron oxides, primarily ferrihydrite, with particle sizes around 4-6 nm. rsc.orgnih.gov High-resolution TEM of the ferritin iron core has identified d-spacings of 2.5-2.6 Å, corresponding to the crystal structure of ferrihydrite. nih.gov
Goethite: TEM images of synthetic goethite show well-defined, acicular (needle-like) or lath-like crystals. researchgate.netresearchgate.net The dimensions of these crystals can vary depending on the synthesis conditions. For instance, goethite formed by aging a ferrihydrite coprecipitate at pH 6 and 70°C consists of short, lath-like crystals with dimensions of approximately 20 x 100 nm. researchgate.net In other studies, acicular goethite crystals have been observed with lengths of about 1 µm and widths of around 40 nm. researchgate.net
Lepidocrocite: The Fe(II)-catalyzed transformation of ferrihydrite can lead to the formation of other hydrated iron oxides like lepidocrocite and goethite. rsc.org Semi in situ TEM analysis has been used to observe the formation of tabular-shaped lepidocrocite crystals alongside elongated goethite crystals from the transformation of 2-line ferrihydrite. rsc.org
In Situ Observations: In situ (S)TEM allows for the direct observation of dynamic processes such as the dissolution and recrystallization of iron oxide nanoparticles in aqueous environments. cambridge.org This technique has been employed to study the phase transformations of hydrated iron oxide nanoparticles, revealing how surface chemistry influences their stability and interactions in solution. cambridge.org
| Compound | Observed Morphology | Typical Particle/Crystal Size | Key Findings from TEM | References |
|---|---|---|---|---|
| Ferrihydrite | Aggregated spherical nanoparticles | 1 - 9 nm | Identified as the primary iron oxide phase in ferritin cores. | rsc.orgresearchgate.netnih.govscielo.org.mx |
| Goethite | Acicular (needle-like) or lath-like crystals | ~20-40 nm width, up to 1 µm length | Crystallinity and size are dependent on synthesis conditions like pH and temperature. | researchgate.netresearchgate.net |
| Lepidocrocite | Tabular shaped crystals | Variable | Observed as a transformation product from ferrihydrite in the presence of Fe(II). | rsc.org |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that provides three-dimensional topographical information of materials at the nanoscale. azonano.com It is particularly advantageous for studying nanoparticles as it often requires no special surface preparation or coating, allowing for the analysis of materials in their near-native state. azonano.com
Research Findings:
Nanoparticle Sizing and Morphology: AFM has been successfully used to determine the size and shape of iron oxide nanoparticles. bruker-nano.jp For instance, in a study of self-assembled iron oxide nanoparticles, AFM revealed a dense distribution of spherical, closely packed particles. bruker-nano.jp Cross-sectional analysis of the AFM images provided an estimate of the particle dimensions. bruker-nano.jp In other research, AFM analysis confirmed the quasi-spherical shape of iron oxide nanoparticles with a mean diameter of 257 nm. researchgate.net
Distinguishing Core and Shell: A significant application of AFM in the study of iron-carbohydrate nanoparticles is its ability to distinguish the iron-oxyhydroxide core from the surrounding carbohydrate shell. renibus.com This allows for the direct determination of the core size, which is a critical parameter influencing the release of iron from these complexes. renibus.com
Surface Topography and Roughness: AFM provides detailed information about the surface morphology and roughness of thin films containing hydrated iron compounds. semanticscholar.org In a study of iron-oxide-doped polyaniline thin films, AFM topographies showed a homogenous, uniform, and continuous layer, with the iron oxide particles being uniformly distributed. semanticscholar.org The root mean square roughness of the film was also determined from the AFM data. semanticscholar.org
Combined Techniques: AFM is often used in conjunction with other characterization methods to provide a more complete picture. For example, it has been combined with Kelvin probe force microscopy (KPFM) to map the surface potential distribution of iron nanoparticles and characterize rust on steel. azonano.com Photo-induced Force Microscopy (PiFM), which combines AFM with infrared spectroscopy, can identify the chemical composition of the surface, such as distinguishing between goethite and hematite during the growth of iron oxide nanorods. ukcatalysishub.co.uk
| Application | Key Findings from AFM | Examples of Studied Systems | References |
|---|---|---|---|
| Particle Size and Shape Analysis | Provides 3D topographical images, allowing for the determination of particle dimensions and shape. | Self-assembled iron oxide nanoparticles, functionalized iron oxide nanoparticles. | bruker-nano.jpresearchgate.net |
| Core-Shell Imaging | Distinguishes between the iron-oxyhydroxide core and the carbohydrate shell in iron-carbohydrate complexes. | Iron sucrose (B13894) nanoparticles. | renibus.com |
| Surface Morphology of Films | Reveals the homogeneity, uniformity, and roughness of thin films containing iron oxides. | Iron-oxide-doped polyaniline thin films. | semanticscholar.org |
| Combined with Other Techniques | Provides complementary chemical and electrical information when combined with techniques like KPFM and PiFM. | Rust on steel, iron oxide nanorods. | azonano.comukcatalysishub.co.uk |
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a versatile technique used to observe the surface morphology of materials at high magnifications. scielo.br It is particularly useful for characterizing the distinct crystalline habits of different hydrated iron oxide phases. Environmental SEM (ESEM) further expands these capabilities by allowing for the imaging of hydrated samples in a gaseous environment, minimizing artifacts from drying. thermofisher.compnas.org
Research Findings:
Morphological Identification of Phases: Different hydrated iron oxides exhibit characteristic morphologies under SEM. Lepidocrocite often appears as small crystalline globules ("sandy crystals") or as fine, flowery plate-like structures. scielo.brresearchgate.net Goethite can present as globular structures referred to as "cotton balls" (semicrystalline) or as acicular (needle-like) crystals (crystalline). scielo.br Magnetite is typically observed as dark, flat regions. scielo.br
Corrosion Product Characterization: SEM is widely used to study the corrosion products formed on steels exposed to various atmospheres. scielo.br These studies have identified lepidocrocite and goethite as the main initial phases, with their morphology providing clues about the corrosion process. For example, "cotton ball" structures of goethite have been frequently observed on steel specimens. scielo.br
In Situ and Environmental Imaging: ESEM allows for the observation of samples under controlled hydration conditions. thermofisher.com This is crucial for studying hydrated iron compounds as their structure can be altered by the high vacuum of a conventional SEM. thermofisher.com SEM has also been used to examine sediments formed by iron-oxidizing bacteria, revealing the microstructure of amorphous hydrated Fe(III) sulfate. tandfonline.com
Nanowire and Nanostructure Analysis: SEM is employed to characterize the morphology of synthesized iron oxyhydroxide nanostructures. For instance, it has been used to verify the formation of lepidocrocite nanowire arrays within alumina (B75360) pores. iaea.org The uniform distribution of iron species within zeolitic channels has also been confirmed using SEM. researchgate.net
| Compound | Typical Morphology Observed by SEM | Context of Observation | References |
|---|---|---|---|
| Lepidocrocite (γ-FeOOH) | Flowery plates, small crystalline globules ("sandy crystals"). | Corrosion products on steel, synthesized nanowires. | scielo.brresearchgate.netiaea.org |
| Goethite (α-FeOOH) | Globular "cotton balls" (semicrystalline), acicular crystals (crystalline). | Corrosion products on steel. | scielo.br |
| Amorphous Hydrated Fe(III) Sulfate | Reticular or filamentous microstructure. | Sediments from bacterial iron oxidation. | tandfonline.com |
Surface Chemistry and Interfacial Phenomena of Hydrated Iron Compounds
Surface Adsorption and Desorption Processes
The surfaces of hydrated iron compounds, such as goethite and ferrihydrite, provide active sites for the adsorption of a wide array of substances, including ions and organic molecules. This process involves the accumulation of these substances at the solid-liquid interface, while desorption is the reverse process where adsorbed species are released back into the solution. These processes are influenced by factors like pH, the nature of the adsorbing species, and the specific iron oxide mineralogy.
Research has shown that iron-coated sand exhibits enhanced adsorption properties due to the presence of micropores and a higher specific surface area provided by the hydrated iron oxide coating. nih.gov This modified sand can effectively adsorb metal ions like copper, which can penetrate into the micropores and mesopores of the iron oxide layer. nih.gov The desorption and regeneration of such materials can be achieved by altering the pH, for instance, by soaking in an acidic solution. nih.gov
The adsorption behavior is highly dependent on the chemical nature of the species involved. For example, studies on the adsorption of various arsenic compounds on goethite and ferrihydrite have revealed significant differences based on the arsenic's oxidation state and methylation. acs.org Pentavalent species like methylarsonic acid (MMAsV) and inorganic arsenate (iAsV) show strong adsorption over a wide pH range, whereas dimethylarsinic acid (DMAsV) adsorption is more restricted by pH. acs.org Trivalent methylated arsenic compounds, in contrast, show little to no significant retention on these iron oxides. acs.org The mechanism of adsorption is often specific, involving the formation of inner-sphere complexes with the surface functional groups of the iron (hydr)oxides. acs.org Desorption of these arsenic compounds is more efficiently achieved using phosphate (B84403) compared to sulfate (B86663), indicating a stronger affinity of phosphate for the adsorption sites. acs.org
The dissolution of iron (hydr)oxides can be influenced by various factors, including the presence of organic ligands and light. The process often involves multiple steps, starting with the protonation and formation of a complex on the particle surface. researchgate.net This is followed by either a non-reductive pathway, involving the detachment of iron due to the weakening of Fe-O bonds, or a reductive pathway. researchgate.net
| Adsorbate | Iron (Hydr)oxide | Key Findings | Reference |
|---|---|---|---|
| Copper Ions | Iron-coated sand | Adsorbed into micropores and mesopores; desorption achievable with acidic solution. | nih.gov |
| Methylarsonic acid (MMAsV) | Goethite, Ferrihydrite | High adsorption affinity from pH 3 to 10. | acs.org |
| Dimethylarsinic acid (DMAsV) | Goethite, Ferrihydrite | Adsorbed below pH 7 on goethite and below pH 8 on ferrihydrite. | acs.org |
| Methylarsonous acid (MMAsIII) | Goethite, Ferrihydrite | Not appreciably retained between pH 3 and 11. | acs.org |
Surface Hydroxylation and Protonation States of Iron (Hydr)oxides
The surfaces of iron (hydr)oxides in aqueous environments are typically covered with hydroxyl groups (–OH). diva-portal.org These surface functional groups arise from the termination of the bulk crystal lattice and its interaction with water molecules. The nature and reactivity of these hydroxyl groups are paramount in controlling interfacial reactions. diva-portal.org
Different types of hydroxyl groups are distinguished by the number of iron atoms they are coordinated to. These include singly coordinated (≡FeOH), doubly coordinated (≡Fe₂OH), and triply coordinated (≡Fe₃OH) groups. diva-portal.org The distribution and density of these sites vary depending on the specific iron (hydr)oxide mineral (e.g., goethite, hematite (B75146), ferrihydrite) and the crystal face exposed. researchgate.netresearchgate.net For instance, on the goethite (100) surface, analysis has identified A-type (Fe-OH₂) and B-type (Fe₂-OH) hydroxyl groups. researchgate.netosti.gov In contrast, the hydrated hematite surface may exhibit three types of functional groups due to vacancies in near-surface metal sites. researchgate.netosti.gov
The protonation state of these hydroxyl groups is pH-dependent and dictates the surface charge of the mineral. At low pH, the surface groups can become protonated (e.g., ≡FeOH₂⁺), leading to a positive surface charge. Conversely, at high pH, they can deprotonate (e.g., ≡FeO⁻), resulting in a negative surface charge. The point of zero charge (PZC) is the pH at which the net surface charge is zero. The affinity of these sites for protons (proton affinity constants) can be determined experimentally and through modeling. For singly- and triply-coordinated hydroxyl sites on various iron (hydr)oxides, generic log(affinity constants) for the protonation reaction have been estimated to be 8.3 and 11.7, respectively. researchgate.net
| Iron (Hydr)oxide | Hydroxyl Group Types | Generic log(Affinity Constant) for Protonation | Reference |
|---|---|---|---|
| Goethite | Singly-coordinated (≡FeOH), Doubly-coordinated (≡Fe₂OH), Triply-coordinated (≡Fe₃OH) | Singly-coordinated: 8.3 Triply-coordinated: 11.7 | researchgate.netresearchgate.net |
| Hematite | Singly-coordinated (-OH), Doubly-coordinated (μ-OH), Triply-coordinated (μ₃-OH) | diva-portal.orgresearchgate.netresearchgate.net | |
| Ferrihydrite | Singly-coordinated, Triply-coordinated | researchgate.net |
Water Adsorption and Hydration Behavior at Solid-Liquid Interfaces
The interaction of water with the surfaces of iron (hydr)oxides is a fundamental process that establishes the solid-liquid interface. This interaction can range from the physisorption of intact water molecules to the dissociative chemisorption that forms surface hydroxyl groups. researchgate.net The presence of adsorbed water and hydroxyl species significantly influences the mechanisms and kinetics of surface chemical reactions. acs.org
Studies on goethite and amorphous hydrated ferric oxide reveal differences in their water retention properties. Goethite can retain approximately a monolayer of physically adsorbed water even after outgassing at 25°C, which is readily exchangeable with D₂O. cambridge.org In contrast, the last traces of physically adsorbed water are removed from the amorphous material under similar conditions. cambridge.org This retained water layer on goethite is thought to be hydrogen-bonded to the structural hydroxyls. cambridge.org
On hematite (α-Fe₂O₃(0001)) surfaces, water adsorption can lead to hydroxylation, forming Fe-OH structures. researchgate.net Continued adsorption results in a multi-layer hydration structure at the interface. researchgate.net Density-functional theory calculations suggest that the binding energy of water on different terminations of the hematite surface can be as high as 1.0 eV, and the energy barrier for the dissociation of molecularly adsorbed water is low (less than 0.3 eV), with dissociation sometimes occurring spontaneously. researchgate.net This indicates that at room temperature, water is likely to be dissociatively adsorbed on this surface. researchgate.net The adsorption of water can be quantified using techniques like X-ray Photoelectron Spectroscopy (XPS) in conjunction with a multilayer electron attenuation model, which represents the interface as H₂O/OH/Fe₂O₃. acs.org
The energies released upon the associative adsorption of water vary for different iron (hydr)oxides, reflecting the oxidation state of the iron. For instance, computer modeling studies have estimated these energies to be in the range of 26 to 80 kJ mol⁻¹ for goethite and 40 to 85 kJ mol⁻¹ for hematite. msu.ru Dissociative adsorption releases even larger energies, ranging from 120 to 208 kJ mol⁻¹ for goethite and 76 to 190 kJ mol⁻¹ for hematite. msu.ru
Surface Reactivity and Identification of Active Sites
The surface reactivity of hydrated iron compounds is largely determined by the type and density of active sites on their surfaces. researchgate.net These active sites are typically the surface hydroxyl groups, which can participate in a variety of interfacial reactions, including adsorption, dissolution, and redox processes. researchgate.netresearchgate.net
Research has identified the singly coordinated (≡FeOH) and triply coordinated (≡Fe₃OH) hydroxyl groups as the primary active adsorption sites on the surface of goethite. researchgate.net Of these, the singly coordinated group is generally considered more reactive and is a major contributor to the surface charge of goethite. researchgate.net The doubly coordinated hydroxyl groups (≡Fe₂OH) are often considered non-reactive within the typical environmental pH range. geoscienceworld.org
The density of these active sites is a crucial parameter for modeling the surface reactivity of iron (hydr)oxides. For goethite, hematite, and ferrihydrite, fixed site densities for singly- and triply-coordinated hydroxyl groups have been proposed. For example, goethite is modeled with 3.45 singly-coordinated and 2.70 triply-coordinated sites per square nanometer. researchgate.net The surface reactivity is not only a function of the mineral itself but is also influenced by particle morphology and the presence of surface roughness and porosity. diva-portal.org
The dissolution of iron (hydr)oxides is a key aspect of their reactivity and is critically dependent on the formation of surface complexes. researchgate.net Light can induce the reductive dissolution of phases like lepidocrocite and ferrihydrite, particularly at lower pH. nih.gov This process involves the light-induced reduction of surface Fe(III) and the concurrent oxidation of surface-coordinated water or hydroxyl groups, leading to the formation of surface Fe(II) and hydroxyl radicals. nih.gov
| Iron (Hydr)oxide | Primary Active Sites | Site Densities (sites/nm²) | Reference |
|---|---|---|---|
| Goethite | Singly-coordinated (≡FeOH), Triply-coordinated (≡Fe₃OH) | Singly: 3.45, Triply: 2.70 | researchgate.net |
| Hematite | Singly-coordinated (-OH), Triply-coordinated (μ₃-OH) | Singly: 5.00, Triply: 2.50 | researchgate.net |
| Ferrihydrite | Singly-coordinated, Triply-coordinated | Singly: 5.80, Triply: 1.40 | researchgate.net |
Interfacial Electron Transfer Mechanisms
Interfacial electron transfer (ET) is a fundamental process at the surface of hydrated iron compounds, playing a crucial role in biogeochemical cycles and the transformation of contaminants. rsc.org This process can occur between an adsorbed species and the iron atoms within the mineral lattice.
A significant example is the electron transfer between adsorbed aqueous Fe(II) and structural Fe(III) in iron (hydr)oxides like goethite. rsc.org This reaction is central to the Fe(II)-catalyzed recrystallization of these minerals. rsc.org Theoretical studies using density functional theory (DFT) have shown that the adsorption of aqueous Fe(II) onto goethite surfaces is a prerequisite for ET. rsc.org The transfer of an electron from the adsorbed Fe(II) to the goethite lattice is energetically uphill but can be facilitated by simultaneous proton transfer from the water ligands of the adsorbed iron complex to the surface oxygen species. rsc.org Furthermore, surface defects such as oxygen vacancies can stabilize the post-ET state, enabling the reaction to proceed. rsc.org
Electron transfer can also be induced by light. researchgate.net In the light-induced reductive dissolution of Fe(III) (hydr)oxides, the formation of an inner-sphere surface complex between an electron donor and the oxide surface is essential for efficient electron transfer. researchgate.net The electron transfer from the donor (which could be an adsorbed Fe(II) ion or an organic ligand) to a surface Fe(III) ion can occur through a bridging ligand in a ternary complex. researchgate.net
Spectroscopic evidence has confirmed interfacial electron transfer between sorbed Fe(II) and structural Fe(III) not only in iron oxides but also in Fe-bearing clay minerals. nih.gov This process leads to the oxidation of the sorbed Fe(II) and the reduction of structural Fe(III), which can induce electron delocalization within the mineral structure. nih.gov These findings underscore the importance of abiotic reduction pathways and have significant implications for understanding the fate of redox-sensitive elements in natural environments. nih.gov
Computational Modeling and Theoretical Approaches to Hydrated Iron Systems
Density Functional Theory (DFT) Calculations for Surface Energetics
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of hydrated iron systems, DFT is pivotal for calculating the energetics and geometric properties of surfaces and interfaces. acs.org Researchers employ DFT to determine the surface energies of different crystallographic planes of iron oxides and oxyhydroxides, such as goethite (α-FeOOH) and hematite (B75146) (α-Fe₂O₃). acs.org
Calculated Surface Properties of Iron Oxides Using DFT
| Material/Surface | Property Calculated | Key Finding | Reference |
|---|---|---|---|
| Goethite (α-FeOOH) (010) | Surface Relaxation & Solvation | Surface Fe-O and (Fe)O-H bond lengths change significantly with solvation, highlighting the need to consider multiple water layers in models. | acs.org |
| BCC Iron Surfaces (100), (110), (111) | Surface Energy & Relaxation | The (110) surface is the most stable, exhibiting the smallest relaxation, while the (111) surface shows the largest atomic displacements. | researchgate.net |
| Kaolinite-Water Interface | Adsorption Energy of [Fe(OH)(H₂O)₅]²⁺ | The hydrated iron complex preferentially adsorbs to the kaolinite (B1170537) surface as an outer-sphere complex, with bidentate inner-sphere adsorption being more stable if it occurs. | mdpi.com |
| Iron Pyrite (FeS₂) | Formation Energies of Defects | DFT+U calculations are used to determine the energies required to form various vacancies (e.g., S, Fe) and substitute dopants, affecting electronic properties. | uci.edu |
Molecular Dynamics (MD) Simulations of Hydration and Nucleation
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. For hydrated iron systems, MD provides a dynamic picture of processes like ion hydration, hydrolysis, and the initial stages of nucleation. acs.org Simulations can track the trajectories of individual ions and water molecules over time, offering insights into the structure of hydration shells around aqueous Fe²⁺ and Fe³⁺ ions. researchgate.net
Classical MD simulations have been instrumental in investigating the early stages of iron oxyhydroxide nucleation, a process that is difficult to observe experimentally due to its rapid kinetics. acs.org These simulations show that nucleation often follows a nonclassical pathway, beginning with the formation of small iron-hydroxyl molecular clusters that subsequently aggregate. acs.orgacs.org The simulations can reveal the structure of these prebiotic clusters and how they densify and rearrange to form nanoparticle precursors. acs.org Ab initio MD, which uses quantum mechanical forces, can provide even greater accuracy for studying reactions like proton transfer and hydrolysis in iron(III) complexes, though at a higher computational cost. researchgate.net
Development and Validation of Interatomic Potential Models
The accuracy of large-scale MD simulations depends critically on the quality of the interatomic potential models, or force fields, which describe the forces between atoms. aps.org Developing these potentials for iron-water systems is a significant challenge due to the complex interactions, including covalent bonding, charge transfer, and polarization effects. aps.org Potentials are often developed by fitting parameters to reproduce properties obtained from either experimental data or high-accuracy quantum mechanical calculations (like DFT). aps.orgresearchgate.net
The validation process is crucial and involves testing the potential's ability to reproduce a wide range of properties not used in the fitting process. aps.org For iron, this includes bulk crystal properties (lattice parameters, elastic constants), the energies of defects like vacancies, and the properties of liquid iron. researchgate.net Recently, machine learning techniques have been employed to develop highly accurate "deep potentials" that can model various properties of metal oxides across different oxidation states and can be applied to large-scale simulations under extreme conditions. aps.orgnih.govnih.gov
Computational Fluid Dynamics (CFD) Simulations for Reduction Processes
Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows. In the context of iron, CFD is extensively used to model and optimize industrial processes, particularly the direct reduction of iron ore in reactors like fluidized beds or shaft furnaces. acs.orgdntb.gov.uaresearchgate.net These simulations model the complex interplay of gas flow (e.g., H₂ and CO), heat transfer, and chemical reactions. kit.edu
By simulating the multiphase flow of gas and solid iron ore particles, CFD helps in understanding the hydrodynamics within the reactor. dntb.gov.ua Models can incorporate kinetic sub-models, such as the unreacted shrinking core model, to simulate the chemical reduction of iron oxides to metallic iron. researchgate.net These simulations are vital for optimizing reactor design and operating conditions—such as temperature, pressure, and gas velocity—to maximize reduction efficiency and minimize energy consumption. kit.edumdpi.com Particle-resolved CFD can even provide detailed insights into the processes occurring within and around individual iron ore pellets. kit.edu
Reactive Transport Modeling
Reactive transport models (RTMs) simulate the coupled processes of solute transport and chemical reactions in porous or fluid media. These models are essential for understanding the fate and transport of iron in natural and engineered systems, such as groundwater aquifers, sediments, and engineered barriers for waste disposal. unibe.chnih.gov RTMs combine equations for fluid flow and solute transport with geochemical models that include aqueous complexation, mineral dissolution/precipitation, and surface reactions like adsorption. usgs.govnih.gov
For example, RTMs have been used to model the interaction between iron canisters and bentonite (B74815) clay in nuclear waste repositories, simulating the transition from aerobic to anaerobic corrosion and the subsequent transport and precipitation of iron minerals. unibe.ch In environmental contexts, these models can predict the mobility of contaminants that sorb onto iron hydroxides or investigate the biogeochemical cycling of iron, sulfur, and carbon in wetlands. usgs.govenergy.gov The results of RTMs can help assess risks to groundwater quality and understand the long-term evolution of geochemical systems. nih.gov
Thermodynamic Calculations for Phase Stability and Formation
Thermodynamic calculations are fundamental to predicting the stability and formation of different iron hydrate (B1144303) and oxide phases under specific geochemical conditions (e.g., temperature, pressure, pH, and chemical composition). researchgate.net These calculations rely on determining the Gibbs free energy of formation for various minerals; the phase with the lowest free energy under a given set of conditions is the most stable. geologyscience.ru
By combining thermodynamic data for different iron-containing solids and aqueous species, researchers can construct phase stability diagrams (e.g., Pourbaix or Eh-pH diagrams) that map out the stability fields of minerals like ferrihydrite, goethite, and hematite. researchgate.netgeologyscience.ru Calorimetry experiments are often used to measure the enthalpy of formation for metastable phases like ferrihydrite. geologyscience.ru Thermodynamic models are also crucial for predicting the equilibrium conditions for hydrate formation in industrial applications, using equations of state and models for fugacity to determine the stability of solid, liquid, and gas phases in multicomponent systems. cetjournal.itmdpi.com
Thermodynamic Data for Selected Iron Compounds
| Compound | Formula | Enthalpy of Formation (ΔHf°) (kJ/mol) | Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) | Reference |
|---|---|---|---|---|
| 2-line Ferrihydrite | Fe(OH)₃ | -827.1 ± 2.0 | Data Selected to Ensure Metastability | geologyscience.ru |
| Iron Hydride | FeH | +7.9 | +23.5 | researchgate.net |
| Goethite | α-FeOOH | -560.6 ± 1.2 | -489.8 ± 1.3 | geologyscience.ru |
| Hematite | α-Fe₂O₃ | -825.5 ± 1.1 | -743.5 ± 1.2 | geologyscience.ru |
Environmental Geochemistry and Biogeochemical Cycling of Hydrated Iron
Role in Global Biogeochemical Cycles (e.g., Iron, Carbon, Arsenic)
Hydrated iron oxides are pivotal in the global iron cycle, a process that dictates the movement of iron through the atmosphere, oceans, land, and living organisms. wikipedia.org Iron primarily exists in two oxidation states in nature: the reduced ferrous form (Fe(II)) and the oxidized ferric form (Fe(III)). nih.gov The cycling between these two states is a cornerstone of environmental biogeochemistry. wikipedia.orgnih.gov This transformation can be driven by both non-living processes and, significantly, by microorganisms. wikipedia.org
The iron cycle is intrinsically linked to other major elemental cycles. In the carbon cycle, hydrated iron minerals play a significant role in the preservation of organic matter in sediments. scielo.org.mx The large surface area of these minerals provides a reactive substrate for the binding of organic compounds, protecting them from degradation and facilitating their burial, which has long-term implications for carbon storage. scielo.org.mxdiva-portal.org
Furthermore, the biogeochemical cycling of iron is closely intertwined with the fate of arsenic, a toxic metalloid. Hydrated iron oxides can effectively sequester arsenic, controlling its mobility and bioavailability in the environment. ontosight.airesearchgate.netnih.gov This interaction is a critical natural attenuation mechanism that mitigates the risks associated with arsenic contamination. ontosight.ai
The table below summarizes the key roles of hydrated iron in major biogeochemical cycles.
| Biogeochemical Cycle | Role of Hydrated Iron | Key Processes |
| Iron Cycle | Central hub for iron transformation and transport. | Redox cycling between Fe(II) and Fe(III). wikipedia.orgnih.gov |
| Carbon Cycle | Sequestration and preservation of organic matter. | Adsorption of organic compounds onto mineral surfaces. scielo.org.mxdiva-portal.org |
| Arsenic Cycle | Control of arsenic mobility and bioavailability. | Adsorption and coprecipitation of arsenic species. ontosight.airesearchgate.netnih.gov |
Transport and Fate in Aquatic and Terrestrial Systems
The movement and ultimate destination of hydrated iron in both water and land-based ecosystems are governed by a complex interplay of physical, chemical, and biological factors. In aquatic systems, the solubility of iron is a key determinant of its transport. wikipedia.org In oxygenated surface waters, iron concentrations are typically low due to the rapid oxidation of soluble Fe(II) to insoluble Fe(III) hydroxides, which then precipitate out of the water column. wikipedia.org
In terrestrial environments, the transport of hydrated iron is often associated with soil-forming processes. Weathering of iron-containing primary minerals releases iron, which can then be mobilized under certain conditions. ornl.gov For instance, in poorly drained soils, mobile ferrous iron can move to areas where it is oxidized and precipitates as ferric iron, forming characteristic rust-colored mottles. ornl.gov The presence of organic matter can also influence iron transport by forming soluble complexes that enhance its mobility. ornl.gov
The fate of hydrated iron in these systems is closely tied to its role as a scavenger of other elements. As hydrated iron oxides precipitate, they can incorporate other dissolved species, effectively removing them from the water or soil solution. scielo.org.mx This process is a significant control on the distribution of nutrients and contaminants in the environment.
Influence on Pollutant Sequestration and Immobilization
Hydrated iron oxides are highly effective at sequestering and immobilizing a wide range of environmental pollutants. nsf.gov.lk Their large surface areas and reactive surface sites make them excellent adsorbents for various contaminants. anl.govnih.gov
Hydrated iron oxides exhibit a strong affinity for heavy metal cations. tandfonline.comannexpublishers.comacs.org The adsorption of metals like copper and zinc onto these mineral surfaces increases with increasing pH. tandfonline.comtandfonline.com Studies have shown that amorphous, or poorly crystalline, hydrated iron oxides have a greater capacity for adsorbing heavy metals compared to their more crystalline counterparts. tandfonline.comtandfonline.com This specific adsorption is a crucial mechanism for reducing the mobility and bioavailability of toxic metals in soils and aquatic systems. anl.gov
The table below provides examples of heavy metals and their adsorption characteristics on hydrated iron oxides.
| Heavy Metal | Adsorption Behavior on Hydrated Iron Oxides |
| Copper (Cu²⁺) | Strong adsorption, increases with pH. tandfonline.comtandfonline.com |
| Zinc (Zn²⁺) | Adsorbs effectively, with adsorption increasing at higher pH values. tandfonline.comtandfonline.com |
| Lead (Pb) | High affinity for iron (hydr)oxides, leading to sequestration. anl.gov |
| Cadmium (Cd) | Can be effectively removed from water by hydrous ferric oxide-modified materials. nih.govacs.org |
The interaction between iron and arsenic is of particular environmental significance. Hydrated iron oxides can effectively remove arsenic from water through adsorption and coprecipitation. researchgate.netnih.gov When arsenic is present in water containing dissolved iron, the precipitation of iron hydroxides can lead to the formation of iron arsenate hydrates, which are relatively stable solid phases. ontosight.airesearchgate.net This process is a primary mechanism for arsenic removal in many water treatment systems and a key natural process that controls arsenic concentrations in groundwater. researchgate.net The mineral scorodite (FeAsO₄·2H₂O) is a natural form of iron arsenate hydrate (B1144303) that plays a critical role in the long-term immobilization of arsenic in geological settings. ontosight.ai The formation of these compounds is considered a natural attenuation mechanism that reduces the mobility and health risks associated with arsenic. ontosight.ai
Biogeochemical Transformations Mediated by Hydrated Iron (e.g., Microbial Reduction)
Hydrated iron minerals are not static components of the environment; they are actively involved in biogeochemical transformations, many of which are mediated by microorganisms. nih.goviastate.edunumberanalytics.com Under anaerobic (oxygen-free) conditions, certain bacteria can use Fe(III) in hydrated iron oxides as a terminal electron acceptor for their respiration, a process known as dissimilatory iron reduction. wikipedia.orgfrontiersin.orgacs.orgnih.gov This microbial activity leads to the reductive dissolution of the iron minerals, releasing soluble Fe(II) into the surrounding environment. frontiersin.orgacs.org
This process has profound implications for the cycling of other elements. For example, the microbial reduction of iron oxides can release adsorbed nutrients like phosphate (B84403), making them available to other organisms. frontiersin.org It can also lead to the release of previously sequestered contaminants. frontiersin.org Conversely, the biogenic Fe(II) produced can then react with other substances, leading to the formation of new minerals and further influencing the local geochemistry. wikipedia.org The interplay between microbial iron reduction and oxidation creates dynamic redox cycles in many environments, impacting everything from greenhouse gas emissions to the fate of pollutants. iastate.edutandfonline.comacs.org
Geological Occurrence and Formation in Ore Deposits
Hydrated iron ores are found in various geological settings around the world. nsf.gov.lkga.gov.au These deposits often form as a result of weathering and alteration processes. scielo.org.mxnsf.gov.lk In many cases, primary iron-bearing minerals in rocks are broken down, and the released iron is transported and redeposited as hydrated iron oxides like goethite and limonite. scielo.org.mxnsf.gov.lk These secondary enrichment processes can lead to the formation of high-grade iron ore deposits. nsf.gov.lkresearchgate.net
One common type of iron ore deposit is the banded iron formation (BIF), which consists of alternating layers of iron-rich minerals and chert. ga.gov.au The enrichment of these formations through the leaching of silica (B1680970) and the precipitation of secondary hematite (B75146) and goethite is a key process in the formation of economically viable ore bodies. ga.gov.auresearchgate.net In some regions, hydrated iron ores occur as unconsolidated earthy masses composed of amorphous iron oxyhydroxides mixed with crystalline minerals like goethite and hematite. scielo.org.mx The formation of these deposits is often linked to specific geological structures, such as faults and folds, which can focus the flow of fluids that drive the alteration and enrichment processes. scielo.org.mxresearchgate.net
Catalytic Applications and Mechanisms of Hydrated Iron Catalysts
Heterogeneous Catalysis by Iron Oxides and Hydroxides
Iron oxides and hydroxides (Fe-OH) are prominent materials in heterogeneous catalysis due to their unique physicochemical properties, including high surface area, redox activity, and tunable surface chemistry. mdpi.comresearchgate.net These materials, often sourced from natural minerals, serve as robust catalysts in numerous industrial and environmental applications. mdpi.com
The most common iron oxides and hydroxides used in catalysis include magnetite (Fe₃O₄), hematite (B75146) (α-Fe₂O₃), and goethite (α-FeOOH). mdpi.com Magnetite is particularly noteworthy for its strong magnetic properties, which facilitate easy separation and recovery from reaction mixtures, enhancing its recyclability. rsc.org The catalytic performance of these materials is strongly influenced by their particle size and morphology; smaller nanoparticles generally exhibit higher catalytic efficiency due to a larger surface-area-to-volume ratio and a greater number of active sites. mdpi.com
The catalytic activity of iron oxides and hydroxides stems from the presence of both Fe²⁺ and Fe³⁺ oxidation states, which allows them to participate in redox cycles. For instance, in many reactions, the Fe²⁺/Fe³⁺ redox couple is crucial for activating reactants and facilitating electron transfer processes. The surface hydroxyl groups on these materials can also act as active sites or contribute to the adsorption of substrates. mdpi.com
Natural iron oxides and hydroxides have been successfully employed in a range of catalytic processes, including:
Advanced Oxidation Processes (AOPs): For the degradation of organic pollutants. mdpi.comresearchgate.net
Electrochemical Applications: Including their use as electrode materials. mdpi.comresearchgate.net
Catalytic Cracking and Hydrocracking: Of materials like coal tar. mdpi.comresearchgate.net
Biodiesel Production: As solid acid or base catalysts. mdpi.comresearchgate.net
The mechanism of catalysis often involves the generation of highly reactive species. For example, in oxidation reactions, the iron catalyst can activate oxidants like hydrogen peroxide or molecular oxygen to produce reactive oxygen species (ROS). mdpi.com The specific reaction pathway is highly dependent on the nature of the iron oxide phase, the reaction conditions, and the substrates involved.
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net Iron-based materials, particularly iron oxides and hydroxides, are widely used as catalysts in heterogeneous AOPs due to their low toxicity, environmental friendliness, and ability to overcome challenges associated with homogeneous systems, such as catalyst recovery and sludge formation. researchgate.net
The most common iron-catalyzed AOP is the Fenton reaction, where hydrogen peroxide (H₂O₂) is decomposed by iron ions to generate highly reactive hydroxyl radicals. In the heterogeneous Fenton-like process, solid iron oxides or hydroxides serve as the catalyst. mdpi.comcore.ac.uk The fundamental mechanism involves the reaction between the iron catalyst and H₂O₂. mdpi.com
The catalytic cycle in a heterogeneous Fenton system using an iron oxide catalyst can be summarized as follows:
Adsorption: H₂O₂ adsorbs onto the surface of the iron oxide catalyst.
Radical Generation: Surface Fe²⁺ sites react with H₂O₂ to produce hydroxyl radicals (•OH) and Fe³⁺.
Oxidation: The generated •OH radicals are powerful, non-selective oxidizing agents that can degrade a wide range of organic pollutants into simpler, less harmful compounds, ideally carbon dioxide and water. researchgate.netresearchgate.net
Catalyst Regeneration: The surface Fe³⁺ can be reduced back to Fe²⁺ by another H₂O₂ molecule or by other reducing agents present in the system, thus completing the catalytic cycle.
The efficiency of AOPs is influenced by several factors, including pH, catalyst loading, and the concentration of the oxidant. researchgate.net Iron oxides like magnetite (Fe₃O₄) and hematite (α-Fe₂O₃) are frequently used. Magnetite, with its mixed-valence states of iron (Fe²⁺ and Fe³⁺), is particularly effective in Fenton-like reactions. mdpi.comcore.ac.uk The modification of iron oxides with other transition metals can further enhance their catalytic performance by creating more active sites or improving the stability of the catalyst. core.ac.uk
| Catalyst | Pollutant | AOP Type | Key Findings |
| Magnetite (Fe₃O₄) | p-nitrophenol, textile dyes | Fenton-like | Effective degradation due to generation of hydroxyl radicals. mdpi.com |
| Hematite (α-Fe₂O₃) | 2,4-D, MCPA | Fenton-like | Demonstrates catalytic activity for herbicide degradation. mdpi.com |
| Goethite (α-FeOOH) | Sulfamethoxazole | Ozonation | Acts as a catalyst in the ozonation of antibiotics. mdpi.com |
| Modified Iron Oxides | Various recalcitrant organics | Fenton-like | Substitution with other metals enhances performance. core.ac.uk |
Catalysis in Water Oxidation and Reduction Reactions
Iron-based materials are particularly studied for the water oxidation reaction due to iron's abundance and low toxicity. cjcatal.comeurekalert.org The development of efficient and stable water oxidation catalysts (WOCs) from earth-abundant elements is a significant challenge in artificial photosynthesis. cjcatal.com
Research has shown that the hydration state of iron oxide catalysts is crucial for their activity. Amorphous, hydrated iron oxide nanoparticles have demonstrated significantly higher catalytic activity for water oxidation compared to their dehydrated counterparts. cjcatal.com For instance, hydrated ultrasmall (ca. 2.2 nm) amorphous iron oxide (FeOx) nanoparticles have been reported to be highly active WOCs. cjcatal.com
The mechanism of water oxidation on iron oxide surfaces is complex and involves multiple proton-coupled electron transfer steps. It is generally accepted that higher oxidation states of iron (e.g., Fe⁴⁺) are involved as key intermediates in the catalytic cycle. The process on a heterogeneous iron oxide catalyst can be broadly described by these steps:
Binding of water molecules to the iron active sites on the catalyst surface.
Sequential oxidation of the iron center and deprotonation of the bound water to form iron-oxo or iron-hydroxo species.
An O-O bond-forming step, which can occur through the interaction of two adjacent metal-oxo units or by the attack of a water molecule on a high-valent iron-oxo species.
Release of molecular oxygen (O₂) and regeneration of the catalyst's initial state.
Role in Diverse Organic Transformation Reactions
Hydrated iron catalysts have proven to be versatile in a wide range of organic transformations, offering a sustainable alternative to precious metal catalysts. mdpi.comnumberanalytics.com Their applications span from the formation of carbon-carbon and carbon-heteroatom bonds to various redox reactions.
The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds are fundamental processes in organic synthesis, crucial for building the molecular frameworks of pharmaceuticals, agrochemicals, and materials. mdpi.comacs.org Heterogeneous iron catalysts are increasingly used to facilitate these transformations. mdpi.com
C-C Bond Formation: Iron-catalyzed C-C coupling reactions represent a transformative approach in organic synthesis. mdpi.com These reactions enable the construction of complex molecules with high efficiency. For example, iron catalysts have been employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds between organic halides and organoboron compounds. mdpi.com Porous FeO(OH) has been used to facilitate the one-pot synthesis of 2-substituted quinoline (B57606) derivatives through a dehydrogenative oxidation-cyclization process. mdpi.com
C-N Bond Formation: The creation of C-N bonds is pivotal in the synthesis of numerous nitrogen-containing compounds. mdpi.comdergipark.org.tr Transition-metal-catalyzed cross-coupling reactions are a powerful tool for this purpose. mdpi.com Iron catalysts have been successfully used in C-N bond formation through various mechanisms, including amination reactions. nih.gov For instance, an iron-tetraphenylcyclopentadienone tricarbonyl complex can catalyze the formation of C-N bonds between alcohols and amines through a "hydrogen-borrowing" reaction. acs.org In another example, FeCl₂ combined with a β-diketiminate ligand has been used for the intramolecular C-H amination of α-azidyl amides to produce polysubstituted imidazolinones. dergipark.org.tr
Iron-based catalysts are effective for the hydrogenation and reduction of various functional groups in organic molecules. numberanalytics.comnih.gov These reactions are essential in the synthesis of fine chemicals and pharmaceuticals.
Hydrogenation reactions typically involve the addition of hydrogen (H₂) across a double or triple bond. Iron catalysts have been developed for the hydrogenation of alkenes, aldehydes, ketones, and esters. google.comrsc.org For example, iron pincer complexes have shown high activity for the hydrogenation of aldehydes and ketones under mild conditions. rsc.orgrsc.org The hydrogenation of nitroarenes to form valuable anilines is another important transformation where iron catalysts, such as those derived from pyrolyzing a mixture of Fe(OAc)₂, 1,10-phenanthroline, and carbon, have demonstrated high chemoselectivity. nih.gov
The mechanism of these reactions often involves the activation of H₂ on the iron center, followed by the transfer of hydrogen atoms to the substrate. In some cases, transfer hydrogenation is employed, where a molecule other than H₂, such as isopropanol (B130326) or hydrazine (B178648) hydrate (B1144303), serves as the hydrogen source. nih.govrsc.org
| Reaction Type | Catalyst System | Substrate | Product |
| Hydrogenation | Iron pincer complexes | Aldehydes, Ketones | Alcohols |
| Hydrogenation | Fe-phen/C | Nitroarenes | Aromatic amines |
| Transfer Hydrogenation | Iron pincer complexes | Ketones, Imines | Alcohols, Amines |
| CO₂ Hydrogenation | Mn-promoted Iron Catalysts | Carbon Dioxide | C₂-C₅ Hydrocarbons |
Iron-catalyzed oxidation reactions are a cornerstone of both industrial and laboratory-scale synthesis. mdpi.comresearchgate.net These reactions are utilized to introduce oxygen-containing functional groups into organic molecules. Hydrated iron catalysts can activate common oxidants like molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). mdpi.com
A prominent example is the Wacker-type oxidation of olefins to ketones. nih.gov Iron catalysts, such as tris(dibenzoylmethanato)iron(III) or a combination of iron(II) chloride and neocuproine, can efficiently catalyze this transformation at room temperature using air as the oxidant. nih.gov Iron-catalyzed selective oxidation of benzyl (B1604629) alcohols to benzaldehydes is another environmentally friendly process, often utilizing O₂ or H₂O₂ as the oxidant under mild conditions. mdpi.com
The oxidation of sulfides to sulfoxides is another useful transformation. Hydrated iron(III) salts like iron(III) nitrate (B79036) have been shown to efficiently oxidize aryl and alkyl sulfides to their corresponding sulfoxides at room temperature. chemistrydocs.com
The mechanism of these oxidation reactions typically involves the generation of a high-valent iron-oxo species, which then transfers an oxygen atom to the substrate. The specific pathway and the nature of the active oxidizing species can vary depending on the catalyst, oxidant, and reaction conditions. mdpi.comresearchgate.net
Influence of Synthesis Methods and Morphological Characteristics on Catalytic Activity
The catalytic efficacy of hydrated iron catalysts is not an intrinsic, fixed property but is profoundly influenced by the method of their preparation and the resultant morphological and structural characteristics. The synthesis route dictates crucial physical and chemical properties, including particle size, specific surface area, crystallinity, and the nature of active sites, which in turn govern the catalyst's performance in chemical reactions.
The choice of synthesis method is a critical determinant of the catalyst's final properties. Techniques such as co-precipitation, sol-gel, hydrothermal synthesis, and impregnation are commonly employed, each imparting unique characteristics to the hydrated iron material. researchgate.net For instance, studies comparing co-precipitation, co-impregnation, and direct mixing for Fe-Ce/Ti catalysts have shown that the co-precipitation method is superior in generating catalysts with higher performance. researchgate.net This is attributed to its ability to promote the accumulation and dispersion of more surface-active species, yield smaller particles, and create a more uniform particle size distribution. researchgate.net Similarly, in the preparation of Mn-Fe/TiO2 catalysts, sol-gel and co-precipitation methods were compared, with the sol-gel synthesized catalyst showing better low-temperature activity in the selective catalytic reduction (SCR) of NO with NH3. researchgate.net
Hydrothermal synthesis is another significant method. A flow-through hydrothermal process has been used to produce highly active catalyst precursors like ferric oxyhydroxysulfate and 6-line ferrihydrite. osti.gov Research has also demonstrated that core-shell Fe@SiO2 catalysts synthesized via an autoclave method exhibit higher activity in Fischer-Tropsch synthesis compared to those made by a one-pot hydrothermal method. mdpi.com This enhanced performance was linked to a higher degree of iron oxide reduction, creating more active sites. mdpi.com The choice of precipitating agent during synthesis also plays a role; iron oxide nanoparticles prepared using ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) as precipitants show different catalytic activities in the gas-phase conversion of cyclohexanol. scirp.org
The calcination temperature during synthesis is a key parameter that affects morphology. For hematite, for example, thermal treatment between 1173 and 1273 K can lead to particle sintering, resulting in a specific surface area below 5 m²·g⁻¹. mdpi.com In contrast, hematite produced at lower calcination temperatures (<373 K) can possess much larger specific surface areas, ranging from 10 to 90 m²·g⁻¹. mdpi.com
Table 1: Impact of Synthesis Method on Hydrated Iron Catalyst Properties and Performance
| Synthesis Method | Catalyst System | Key Findings | Reference |
|---|---|---|---|
| Co-precipitation | Fe-Ce/Ti | Yields higher catalytic activity than impregnation or mixing methods due to better dispersion, smaller particle size, and larger surface area. | researchgate.net |
| Hydrothermal (RTDS) | Ferric oxyhydroxysulfate, 6-line ferrihydrite | Produces highly active nanophase catalysts for hydrocracking applications. | osti.gov |
| Autoclave (AC) vs. One-Pot (OP) Hydrothermal | Fe@SiO2 | The AC method resulted in a higher degree of reduction (55.64%) and more stable CO conversion (60-65%) compared to the OP method (14.11% reduction, 6-16% conversion). | mdpi.com |
| Sol-Gel | Mn-Fe/TiO2 | Exhibited better catalytic activity at low temperatures (< 175 °C) for NH3-SCR compared to the co-precipitated catalyst. | researchgate.net |
| Impregnation | Cu/Fe2O3 | Impregnation of hematite with copper and subsequent calcination resulted in smaller particle size and reduced surface area compared to the original hematite. | mdpi.com |
Morphological characteristics such as particle size, surface area, and crystallinity are directly linked to catalytic activity. Generally, smaller nanoparticles are expected to have enhanced catalytic efficiency due to a higher surface-area-to-volume ratio and a greater number of available active sites. mdpi.comscielo.br For instance, in the catalytic decomposition of hydrogen peroxide, the activity of different iron(III) oxides was studied, revealing a complex relationship between surface area and crystallinity. acs.org While amorphous ferrihydrite with the largest surface area initially showed the highest activity, after normalization for surface area, the differences between it and more crystalline forms like goethite and hematite became less significant. acs.org
Interestingly, some studies have found that crystallinity can be a more dominant factor than surface area. acs.orggeoscienceworld.org One investigation reported that an "amorphous" hematite with a large surface area (401 m² g⁻¹) exhibited lower catalytic activity than a more crystalline hematite with a smaller surface area (337 m² g⁻¹). geoscienceworld.org This suggests that the quality and nature of the exposed crystal planes can be more crucial for heterogeneous catalysis than the total surface area alone. geoscienceworld.org
The particle shape and the aggregation of crystallites also play a pivotal role. In a study of nanophase iron catalysts, the activity of 6-line ferrihydrite was highly dependent on the particle (aggregate) size, whereas the activity of ferric oxyhydroxysulfate was not. osti.gov This was attributed to differences in how the individual crystallites were packed; the oxyhydroxysulfate powders had crystallites extending from the surfaces of spherical aggregates, exposing considerable surface area, while the ferrihydrite crystallites were packed into dense aggregates, limiting the accessibility of active sites. osti.gov
Table 2: Research Findings on Morphological Influence on Catalytic Activity
| Catalyst System | Reaction | Key Morphological Characteristic | Observation | Reference |
|---|---|---|---|---|
| 6-line ferrihydrite | Hydrocracking | Particle (aggregate) size | Catalytic activity is highly dependent on particle size due to dense packing of crystallites. | osti.gov |
| Ferric oxyhydroxysulfate | Hydrocracking | Particle (aggregate) size | Catalytic activity is essentially independent of particle size due to exposed crystallites on spherical aggregates. | osti.gov |
| Hematite (α-Fe2O3) | H2O2 Decomposition | Crystallinity vs. Surface Area | A more crystalline sample with a lower surface area (337 m² g⁻¹) showed higher catalytic efficiency than an amorphous sample with a larger surface area (401 m² g⁻¹). | acs.orggeoscienceworld.org |
| Magnetite (Fe3O4) | General Catalysis | Particle Size | Smaller nanoparticles generally exhibit enhanced catalytic efficiency due to higher surface area and more active sites. | mdpi.com |
| Fe3O4/SiO2, Fe3O4/Al2O3 | Phenol Oxidation | Nanocomposite Structure | Stabilization of magnetite with silica (B1680970) or alumina (B75360) leads to smaller magnetite nanocrystals (<10 nm) and significantly more effective catalysts than unmodified magnetite. | mdpi.com |
Interactions of Hydrated Iron with Biomolecules and Biopolymers
Adsorption Mechanisms of Proteins and Peptides on Hydrated Iron Surfaces
The adsorption of proteins and peptides onto the surfaces of hydrated iron oxides is a multifaceted process governed by a combination of physical and chemical forces. acs.orgresearchgate.net The primary drivers of this interaction include electrostatic forces, van der Waals interactions, hydrogen bonding, and hydrophobic interactions. acs.orgresearchgate.netresearchgate.net The process is not merely a surface-level attachment; it often involves significant conformational changes in the adsorbed biomolecule. For instance, studies on the adsorption of bovine serum albumin (BSA) onto hematite (B75146) (α-Fe₂O₃), a common iron oxide, have shown that the protein can lose its α-helical structure and gain more β-sheets upon binding. acs.org
The pH of the surrounding aqueous environment is a critical factor, as it determines the surface charge of both the iron oxide and the protein. acs.orgnih.gov Maximum adsorption for BSA on hematite is observed around pH 5, which is near the isoelectric point of the protein. acs.org This indicates that forces beyond simple electrostatic attraction are significantly involved, as the net charge on the protein is minimal at this pH. acs.org For adsorption to occur, a crucial preceding step is the dehydration of both the protein and the mineral surface, where the structured water layers surrounding each must be disrupted and displaced. researchgate.netresearchgate.net
The specific amino acid composition of peptides also dictates their binding affinity. Aromatic rings within peptide structures, for example, have been shown to be essential for their adsorption onto certain metallic and oxide surfaces. repositorioinstitucional.mxacs.org
Table 1: Key Driving Forces in Protein Adsorption on Hydrated Iron Surfaces
| Driving Force | Description | Relevant Factors |
|---|---|---|
| Electrostatic Interactions | Attraction or repulsion based on the surface charge of the iron oxide and the net charge of the protein. acs.orgresearchgate.net | pH of the solution, isoelectric point of the protein, point of zero charge of the mineral. acs.org |
| Hydrogen Bonding | Formation of hydrogen bonds between protein functional groups (e.g., amides, carboxyls) and surface hydroxyl groups of the hydrated iron oxide. acs.orgresearchgate.net | Surface chemistry of the mineral, amino acid composition of the protein. |
| Hydrophobic Interactions | Driven by the tendency of non-polar groups on the protein to be excluded from water and associate with less polar regions of the surface, or with each other. acs.orgresearchgate.net | Protein structure and folding, displacement of ordered water molecules. researchgate.net |
| Van der Waals Forces | Weak, short-range attractions between fluctuating dipoles in atoms. researchgate.netresearchgate.net | Proximity and complementarity of the interacting surfaces. |
| Ligand Exchange | Direct coordination of protein functional groups (e.g., carboxylates) to the iron centers on the mineral surface, displacing surface hydroxyls or water molecules. | Availability of suitable functional groups on the protein and reactive sites on the mineral. |
Interactions with Nucleic Acids and Lipids
The interaction of nucleic acids, such as DNA and RNA, with hydrated iron surfaces is fundamental to biogeochemical processes like the cycling of genetic information in the environment. DNA and RNA adsorption to iron (oxyhydr)oxides like goethite, hematite, and lepidocrocite is a strong and often irreversible process. acs.orgrsc.org The primary mechanism involves the interaction between the negatively charged phosphate (B84403) groups in the nucleic acid backbone and the positively charged mineral surface (at pH values below the mineral's point of zero charge). acs.orgnih.gov This can occur through both electrostatic attraction and the formation of inner-sphere complexes, where a direct chemical bond (Fe-O-P) is formed. acs.orgnih.gov
Studies show that DNA generally retains its B-form helical structure upon adsorption to goethite. acs.org However, on hematite, some structural perturbation is possible, with evidence suggesting interactions involving the nitrogenous bases in addition to the phosphate backbone. acs.org The adsorption capacity varies between different iron oxides, with goethite typically showing a higher capacity for DNA than hematite, which may be related to a higher density of reactive surface hydroxyl groups. rsc.orgbiorxiv.org
Lipid interactions with hydrated iron minerals are particularly relevant in the context of cell membrane interfaces and the preservation of organic matter. Experiments with ferrihydrite, an amorphous hydrated iron oxide, show that as it transforms into more crystalline and less hydrated forms like hematite, its surface area decreases. nih.govgeochemicalperspectivesletters.org This transformation can lead to the desorption of associated lipid biomarkers, making them more vulnerable to degradation. nih.gov In circumneutral pH environments, these iron-rich deposits have been found to provide unfavorable conditions for the long-term preservation of lipids. nih.gov The interaction of iron ions with lipid bilayers can also be detrimental to the integrity of vesicles, though this can be modulated by the lipid composition and the inclusion of stabilizing molecules like chitosan (B1678972), which can form a stable complex with iron. nih.gov
Role of Hydration Water Molecules in Biomolecule-Iron Hydrate (B1144303) Interactions
Water is not a passive solvent in these interactions but an active and essential participant. Both the biomolecule and the iron mineral surface are covered by a layer of structured water molecules, known as the hydration shell. researchgate.netnih.govnih.gov For direct adsorption of a biomolecule to occur, this interfacial water network must be broken and the water molecules displaced, a process that has a significant energetic cost. researchgate.net
However, water molecules can also mediate interactions by forming hydrogen-bonded bridges between the biomolecule and the mineral surface. acs.orgnih.gov This is a key feature in some biological systems, such as iron-transporting proteins, where many of the interactions holding the iron in place are water-mediated. acs.org The dynamic coupling between the hydration water and the protein is so significant that the protein's own dynamics are said to be "slaved" to the motions of the surrounding water. nih.govresearchgate.net The arrangement and behavior of water at the interface can be influenced by external factors, such as electric potential, which in turn affects the repulsive or attractive forces experienced by an approaching protein. nih.gov
Table 2: Functions of Water in Biomolecule-Iron Hydrate Interactions
| Role of Water | Description |
|---|---|
| Formation of Hydration Shells | Structured layers of water molecules surround both the biomolecule and the mineral surface, influencing their properties and reactivity. researchgate.netacs.org |
| Energetic Barrier to Adsorption | The disruption and displacement of ordered water molecules from both surfaces is an energetically costly but necessary step for direct binding to occur. researchgate.net |
| Mediator of Interaction | Water molecules can act as bridging ligands, connecting the biomolecule to the surface through a network of hydrogen bonds. acs.orgnih.gov |
| Controller of Dynamics | The dynamics of the hydration water are coupled to the biomolecule's motions, affecting its flexibility, conformational changes, and overall function. nih.govresearchgate.net |
Formation of Organic-Inorganic Composite Materials Involving Iron Hydrates
The interactions between biomolecules and hydrated iron oxides are harnessed to create advanced organic-inorganic composite materials. These materials synergistically combine the properties of the biological polymer with the inorganic component. nih.gov Iron oxides are frequently used as the inorganic phase due to their favorable properties like biocompatibility and magnetic potential. acs.org
Biopolymers such as hyaluronic acid or chitosan can be used as capping, dispersing, or structure-directing agents during the synthesis of iron oxide nanoparticles in aqueous solutions. nih.gov This allows for control over the size, stability, and surface properties of the resulting inorganic phase. For example, hyaluronic acid, which has a remarkable ability to bind water and interact with surfaces, can be combined with various inorganic materials to form composite gels, films, and coatings for biomedical applications like drug delivery and implant surface modification. nih.gov Similarly, iron oxides can be dispersed as a filler within a polymer matrix, such as polysulfone-polyvinylpyrrolidone, to fabricate functional membranes with antimicrobial properties. nih.gov
Chemical Reactivity and Redox Processes Involving Biomolecules
The chemical reactivity of hydrated iron is dominated by its ability to cycle between oxidation states, primarily the ferrous (Fe²⁺) and ferric (Fe³⁺) states. acs.org This redox activity is central to iron's biological utility but also its potential toxicity. In aqueous environments, soluble ferrous iron can participate in the Fenton reaction, where it reacts with hydrogen peroxide to produce highly damaging hydroxyl radicals (•OH). biorxiv.org These radicals can then indiscriminately attack and cause oxidative damage to nearby biomolecules, including proteins, lipids, and DNA. biorxiv.org
Living systems have evolved sophisticated mechanisms to manage this reactivity. Ferroxidase enzymes, for instance, catalyze the oxidation of Fe(II) to the less reactive and less soluble Fe(III), which can then be safely transported or stored. acs.org Conversely, some microorganisms have developed pathways to utilize solid-phase hydrated iron oxides, like ferrihydrite, for respiration. This process of dissimilatory iron reduction involves specialized proteins, such as membrane-bound c-type cytochromes, that facilitate the transfer of electrons from the cell to the external mineral surface, a process that requires direct cell-mineral contact. Intriguingly, the Alzheimer's disease-associated peptide β-Amyloid has been shown to be capable of reducing ferrihydrite, forming redox-active Fe(II) and potentially contributing to oxidative stress in the brain.
Table 3: Key Redox Reactions Involving Hydrated Iron and Biomolecules
| Process | Reactants | Key Products/Effects | Significance |
|---|---|---|---|
| Fenton Reaction | Fe(II) + H₂O₂ | Fe(III) + •OH + OH⁻ | Generation of highly reactive hydroxyl radicals that cause oxidative damage to biomolecules. biorxiv.org |
| Ferroxidation | 4Fe(II) + O₂ + 4H⁺ | 4Fe(III) + 2H₂O | Enzymatically controlled oxidation of Fe(II) to Fe(III) for safe transport and storage, preventing Fenton chemistry. acs.org |
| Dissimilatory Iron Reduction | Organic Matter (electron donor) + Fe(III)-oxide (electron acceptor) | Oxidized Organic Matter + Fe(II) | Microbial respiration using solid iron oxides as an energy source, important in biogeochemical iron cycling. |
| Aβ-mediated Reduction | β-Amyloid + Ferrihydrite (Fe(III)) | Oxidized Aβ + Fe(II) species | Potential source of redox-active iron and oxidative stress in neurodegenerative disease. |
Advanced Methodological Developments in the Study of Hydrated Iron Systems
Development of In Situ Spectroscopic and Microscopic Techniques for Dynamic Processes
The ability to study hydrated iron systems in their native or near-native environments under dynamic conditions has revolutionized the understanding of their behavior. In situ techniques, which allow for the observation of processes as they occur, have become indispensable.
Recent progress in in situ liquid cell electron microscopy (LC-EM) enables the direct visualization of nanoscale phenomena in hydrated environments. frontiersin.org Specialized liquid cells encapsulate the sample, permitting imaging within a liquid medium using scanning transmission electron microscopy (STEM) or transmission electron microscopy (TEM). frontiersin.orgcambridge.org This approach has been used to directly observe and quantify dynamic phase transformations of iron oxide nanoparticles in solution. cambridge.org For instance, researchers can monitor the growth and dissolution of mineral phases, providing kinetic information about these processes. frontiersin.orgcambridge.org Advancements in graphene liquid cell-transmission electron microscopy (GLC-TEM) have even pushed the boundaries to allow for atomic-resolution imaging of hydrated biomolecules, such as the iron-storage protein ferritin, without removing them from their liquid environment. uic.edu
In situ spectroscopy offers complementary information on chemical and structural changes during dynamic events. In situ Raman spectroelectrochemistry, for example, can be used to investigate corrosion processes and the formation of intermediate products at iron electrode surfaces. researchgate.net This technique provides real-time information on the transformation between different phases by tracking the appearance of characteristic Raman bands. researchgate.net Similarly, in situ X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific method for probing the structural and electronic transformations of iron species under operational conditions. acs.org It is particularly well-suited for studying disordered or nanostructured materials and can identify the nature of active sites and reaction intermediates during processes like electrocatalysis. acs.orgresearchgate.net
The table below summarizes key in situ techniques used for studying dynamic processes in hydrated iron systems.
| In Situ Technique | Principle | Application in Hydrated Iron Systems | Key Findings |
| Liquid Cell (S)TEM | Encapsulates a liquid sample between electron-transparent windows for direct imaging in an electron microscope. frontiersin.orgcambridge.org | Observing real-time phase changes, growth, and dissolution of iron oxide nanoparticles in aqueous solutions. cambridge.org | Quantification of reaction kinetics and visualization of colloidal stability at the nanoscale. cambridge.org |
| Graphene Liquid Cell TEM (GLC-TEM) | Uses graphene sheets to create an ultrathin liquid cell, enabling atomic resolution imaging. uic.edu | Studying the in situ biomineralization of iron oxides within the ferritin protein in real-time. uic.edu | Provides new frontiers for studying biological structures and processes in their native liquid state. uic.edu |
| In Situ Raman Spectroscopy | Measures vibrational modes of molecules to identify chemical species and structural changes during a process. researchgate.net | Monitoring corrosion product formation on iron surfaces and phase transformations in electrocatalytic systems. researchgate.netrsc.org | Detailed identification of corrosion products and intermediates; tracking the transformation between oxidized and reduced forms of materials. researchgate.net |
| In Situ X-ray Absorption Spectroscopy (XAS) | Probes the local atomic and electronic structure of a specific element (iron) during a reaction. acs.org | Identifying the role of high-valent iron species in catalytic reactions like the oxygen evolution reaction (OER). researchgate.net | Confirmation that high-valent Fe4+ species are the highly active sites for efficient OER. researchgate.net |
Application of Advanced Analytical Protocols for Complex Systems
The inherent complexity of hydrated iron systems often requires the use of advanced, multi-technique analytical protocols. These protocols combine different methods to gain a comprehensive understanding of the material's properties and behavior.
A powerful approach is spectroelectrochemistry , which couples electrochemical treatments with various spectroscopic techniques like infrared, Raman, or UV-visible absorbance spectroscopy. researchgate.net This combination allows for the identification of reaction intermediates and products while simultaneously monitoring the electrochemical process. It has been successfully applied to study the degradation of protective coatings and corrosion processes on iron. researchgate.net Similarly, combining in situ microscopy with spectroscopy, such as (S)TEM with energy-dispersive X-ray spectroscopy (EDX) or electron energy loss spectroscopy (EELS), provides correlated morphological, elemental, and chemical information. cambridge.orgrsc.org This has been used to observe how iron impurities from an electrolyte can affect the surface structure and composition of a nickel oxide catalyst during operation. rsc.org
For the speciation of iron (i.e., distinguishing between Fe(II) and Fe(III)), various analytical protocols have been developed. One spectrophotometric method involves the formation of a thiocyanate (B1210189) complex with Iron(III) in a water-acetone mixture, which enhances sensitivity. redalyc.org For sequential determination in a single sample, the ferrozine (B1204870) method can be modified to analyze the Fe(II)-ferrozine complex before and after a reduction step that converts Fe(III) to Fe(II), allowing for the quantification of both species from one aliquot. researchgate.net These methods are crucial for understanding the biogeochemical cycling of iron in natural waters. researchgate.net
The table below details examples of advanced analytical protocols applied to complex iron systems.
| Analytical Protocol | Techniques Combined | Purpose | Example Application |
| Spectroelectrochemistry | Electrochemistry + Raman/Infrared/UV-Vis Spectroscopy | To identify reaction intermediates and adsorbed species on electrode surfaces during electrochemical processes. researchgate.net | Following the electropolymerization and degradation of protective polymer films on an iron electrode. researchgate.net |
| Correlative Microscopy & Spectroscopy | (S)TEM + EDX/EELS | To link morphological changes with elemental composition and chemical state at the nanoscale. cambridge.orgrsc.org | Observing the dynamic restructuring of a NiO catalyst surface due to the incorporation of Fe from the electrolyte. rsc.org |
| Sequential Speciation Analysis | Spectrophotometry (Ferrozine) + Chemical Reduction | To determine the concentration of both Fe(II) and Fe(III) in a single water sample. researchgate.net | Measuring the depth distribution of dissolved Fe(II) and Fe(III) in stratified marine basins and salt marsh pore waters. researchgate.net |
| Preconcentration & Spectrometry | Solid Phase Extraction + Flame Atomic Absorption Spectrometry (FAAS) | To preconcentrate and separate trace levels of iron for accurate quantification. ajrconline.org | Determination of total iron in sediment samples and speciation of iron in water systems. ajrconline.org |
High-Resolution Characterization Techniques for Nanoscale Phenomena
Understanding the behavior of hydrated iron systems is often dependent on characterizing their nanoscale features. High-resolution techniques are essential for revealing the structure, morphology, and surface chemistry of these materials, particularly for engineered and naturally occurring nanoparticles.
High-Resolution Transmission Electron Microscopy (HRTEM) is a cornerstone technique that provides detailed images of the crystalline structure of nanoparticles, allowing for the identification of phases like maghemite and magnetite. mdpi.com It can reveal the size, shape, and lattice structure of individual iron oxide cores. mdpi.comacs.org When combined with STEM in high-angle annular dark-field (HAADF) mode, it can distinguish between an electron-dense Fe(0) core and a less-dense surrounding oxide layer in nanoscale zerovalent iron (nZVI) particles. acs.org
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical state of the top few nanometers of a material. rsc.org High-resolution XPS spectra of the Fe 2p or Fe 3p regions can be used to determine the ratio of Fe2+ to Fe3+ in metal oxides, providing insight into the surface chemistry. rsc.orgresearchgate.net This is crucial for understanding the reactivity of nanoparticles, as the surface oxide layer often governs their interaction with the environment. acs.org
Other important techniques include X-ray Diffraction (XRD) for identifying the crystalline phases present in a sample and estimating the average crystallite size. mdpi.comresearchgate.net Dynamic Light Scattering (DLS) is used to measure the hydrodynamic size of particles suspended in a liquid, providing information on their aggregation state. researchgate.net
The table below highlights high-resolution techniques used for characterizing nanoscale hydrated iron systems.
| Characterization Technique | Information Provided | Example of Use |
| High-Resolution Transmission Electron Microscopy (HRTEM) | Atomic-scale imaging of crystal lattices, particle size, and morphology. mdpi.com | Confirming the spherical shape and size (9-70 nm) of synthesized iron oxide nanoparticles and identifying their crystalline phase. mdpi.com |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical (oxidation) state of elements. acs.orgrsc.org | Determining the thickness of the oxide layer on nZVI particles and the Fe2+/Fe3+ ratio within that layer. acs.orgresearchgate.net |
| X-ray Diffraction (XRD) | Crystalline structure and phase identification (e.g., magnetite vs. maghemite); estimation of grain size. researchgate.net | Identifying the mixed magnetite and maghemite phases in sonochemically synthesized iron oxide nanoparticles. mdpi.com |
| Scanning Transmission Electron Microscopy (STEM-HAADF) | Z-contrast imaging to differentiate between materials of different atomic numbers. cambridge.org | Visualizing the core-shell structure of nZVI, distinguishing the metallic iron core from the oxide shell. acs.org |
| X-ray Absorption Near Edge Structure (XANES) | Information on the oxidation state and coordination geometry of the absorbing atom. researchgate.net | Characterizing the solid-bound arsenic species within nZVI particles after remediation. acs.org |
Future Research Directions and Emerging Paradigms for Hydrated Iron Compounds
Development of Multi-scale Computational Modeling Approaches
The inherent complexity of hydrated iron systems, which spans multiple length and time scales, presents significant challenges to understanding their behavior through purely experimental means. Multi-scale computational modeling is emerging as an indispensable tool to bridge this gap, offering predictive insights from the atomic to the macroscopic level. kuleuven.besimea.eu These approaches combine various computational methods to simulate phenomena across different scales, from quantum mechanical interactions to bulk material properties. kuleuven.bentnu.edu
Future research is focused on creating a seamless, hierarchical modeling framework. simea.eu This involves using high-accuracy but computationally expensive methods like Density Functional Theory (DFT) to parameterize more efficient, larger-scale models such as Molecular Dynamics (MD) and continuum models. simea.euntnu.edu A significant challenge lies in developing accurate interatomic potentials that can account for the complex interactions in iron-oxygen-water systems, including magnetism and redox reactions. researchgate.net Machine-learning potentials are a promising avenue to overcome this limitation. researchgate.net
These advanced modeling techniques will enable researchers to:
Predict the structure, stability, and reactivity of different hydrated iron phases.
Simulate the mechanisms of contaminant adsorption and degradation on hydrate (B1144303) surfaces. ntnu.edu
Model the evolution of porosity and its effect on transport properties in applications like permeable reactive barriers. researchgate.net
Design novel materials with optimized properties for specific applications by understanding structure-property relationships at a fundamental level. simea.eu
Table 1: Multi-scale Computational Modeling Techniques for Iron Hydrates
| Technique | Scale (Length/Time) | Information Obtained | Application to Iron Hydrates |
| Density Functional Theory (DFT) | Angstroms / Picoseconds | Electronic structure, reaction energies, adsorption mechanisms. ntnu.edu | Understanding surface reactivity and the interaction of water and contaminants with iron oxide surfaces. ntnu.edu |
| Molecular Dynamics (MD) | Nanometers / Nanoseconds | Atomic trajectories, diffusion coefficients, thermodynamic properties. ntnu.edu | Simulating the growth of nanoparticle structures and the dynamics of water at the hydrate interface. |
| Coarse-Grained (CG) Models | Micrometers / Microseconds | Mesoscale morphology, phase behavior, mechanical properties. simea.eu | Modeling the aggregation of nanoparticles and the formation of porous microstructures. |
| Continuum Models (e.g., Finite Element) | Millimeters+ / Seconds+ | Bulk properties, fluid flow, stress-strain behavior. simea.eu | Simulating reactor-scale performance for water treatment or hydrogen production systems. researchgate.net |
Exploration of Sustainable Synthesis and Green Chemistry Principles
The synthesis of hydrated iron compounds is undergoing a paradigm shift towards sustainable and environmentally benign methods, guided by the principles of green chemistry. nih.govroyalsocietypublishing.org Traditional synthesis routes often rely on harsh chemicals and energy-intensive processes. nih.gov Green synthesis aims to replace these with methods that use renewable feedstocks, non-toxic solvents like water, and ambient temperature and pressure conditions, thereby preventing waste and minimizing environmental impact. royalsocietypublishing.orgmdpi.com
A prominent area of research is the use of biological resources for nanoparticle synthesis. nih.gov Plant extracts, rich in phytochemicals like polyphenols, have been shown to act as effective reducing and capping agents, converting iron salts into stable nanoparticles without the need for toxic reagents like sodium borohydride. nih.gov For instance, extracts from green tea have been successfully used to produce nanoscale zero-valent iron. nih.gov Similarly, microorganisms such as iron-reducing bacteria and biocompatible materials like amino acids and biopolymers are being explored as "bio-factories" for producing hydrated iron compounds. nih.gov
Life Cycle Assessment (LCA) studies are becoming crucial for quantitatively evaluating the environmental performance of these green synthesis methods compared to conventional ones. nih.govacs.org Research has demonstrated that using plant extracts can significantly lower environmental impacts related to human toxicity and ecosystem quality. acs.org
Table 2: Comparison of Synthesis Methods for Hydrated Iron Compounds
| Method | Typical Reagents | Conditions | Environmental Impact | Key Findings/References |
| Chemical Co-precipitation | Iron salts (e.g., FeCl₃), Sodium hydroxide (B78521) (NaOH). acs.org | Often requires controlled pH and atmosphere. | Higher impact due to use of strong bases and precursor salts. acs.org | A widely used, scalable method for producing iron oxides like magnetite. mdpi.com |
| Green Synthesis (Plant Extract) | Iron salts, Plant extracts (e.g., Cymbopogon citratus, green tea). nih.govacs.org | Ambient temperature, aqueous solvent. mdpi.com | Lower environmental impact, avoids toxic reducing/capping agents. nih.govacs.org | Polyphenols in extracts act as both reducing and stabilizing agents. nih.gov |
| Green Synthesis (Microorganism) | Iron salts, Iron-reducing bacteria. nih.gov | Biocompatible conditions. | Considered an eco-friendly and sustainable route. nih.gov | Microorganisms can serve as templates and stabilizers for nanoparticles. royalsocietypublishing.org |
Advances in Nanoscale Iron Hydrate Research and Applications
Research into nanoscale hydrated iron compounds, particularly nanoscale zero-valent iron (nZVI) and iron oxyhydroxides, is driven by their unique properties that differ significantly from their bulk counterparts. nih.gov These materials possess a high surface-area-to-volume ratio, which leads to enhanced surface reactivity and makes them highly effective for environmental applications. epa.govnih.gov
A key characteristic of nZVI is its core-shell structure, consisting of a metallic iron (Fe⁰) core responsible for its reducing power, and an outer shell of iron oxides/hydroxides that facilitates contaminant adsorption. mdpi.comnih.gov This dual functionality makes nZVI a potent agent for the degradation of a wide array of environmental pollutants, including chlorinated solvents and pesticides. epa.govmdpi.com
Future research is focused on several key areas:
Enhanced Catalytic Activity: Iron nanoparticles are being explored as inexpensive and efficient catalysts. nanografi.com Their high reactivity is being harnessed in Advanced Oxidation Processes (AOPs), where they catalyze the generation of highly reactive radicals for the complete mineralization of organic pollutants. mdpi.com
Modified and Supported Nanoparticles: To improve stability, prevent aggregation, and enhance performance, researchers are developing modified nanoparticles. This includes doping nZVI with other metals or supporting them on porous materials like activated carbon or zeolites. mdpi.com
Superparamagnetism: Iron oxide nanoparticles like magnetite (Fe₃O₄) exhibit superparamagnetism, a property that allows them to be easily manipulated and separated from a solution using an external magnetic field. nih.gov This simplifies their recovery after water treatment processes, enhancing their practicality. researchgate.net
Table 3: Properties and Applications of Nanoscale Iron Hydrates
| Nanomaterial | Key Properties | Emerging Applications |
| Nanoscale Zero-Valent Iron (nZVI) | High reactivity, strong reducing power, large surface area. nih.govepa.gov | In-situ groundwater remediation, degradation of organic pollutants. epa.gov |
| Magnetite (Fe₃O₄) Nanoparticles | Superparamagnetic, low toxicity, simple separation. nih.gov | Magnetic separation in water purification, catalyst support. nih.govresearchgate.net |
| Ferrihydrite (e.g., 5Fe₂O₃·9H₂O) | Very high surface area, excellent adsorption capacity. rsc.org | Nanosorbent for heavy metals like arsenic and lead. rsc.orgresearchgate.net |
| Goethite (α-FeOOH) Nanoparticles | High stability, strong affinity for various ions. rsc.org | Immobilization of heavy metals in contaminated soils. researchgate.net |
Interdisciplinary Research Frontiers and Environmental Remediation Strategies
The study and application of hydrated iron compounds for environmental remediation represent a highly interdisciplinary frontier, merging chemistry, materials science, microbiology, and environmental engineering. mdpi.com Iron-based technologies are central to strategies for cleaning up contaminated soil and groundwater, leveraging the versatile chemistry of iron. researchgate.net
The primary remediation mechanisms involve:
Reductive Transformation: Zero-valent iron (Fe⁰) acts as a reducing agent, donating electrons to transform toxic contaminants into less harmful or immobile forms. researchgate.net This is particularly effective for chlorinated organic compounds.
Adsorption and Co-precipitation: The corrosion of Fe⁰ in water produces various hydrated iron oxides and oxyhydroxides (e.g., goethite, lepidocrocite, ferrihydrite). rsc.orgfrontiersin.org These corrosion products have a high affinity for contaminants like arsenic, lead, and copper, binding them to their surface and effectively removing them from the water. researchgate.netfrontiersin.org
Future research directions are exploring more sophisticated and integrated remediation strategies. Permeable Reactive Barriers (PRBs) filled with granular iron have been a well-established technology for treating groundwater plumes. mdpi.com The current focus is on using more reactive nanoscale iron particles for in-situ applications, where they can be directly injected into contaminated zones for faster and more efficient cleanup. epa.govresearchgate.net Furthermore, there is growing interest in combining iron-based chemical remediation with biological processes. The reaction of nZVI can create conditions that stimulate the growth of specific microorganisms capable of degrading pollutants, leading to synergistic hybrid treatment systems. epa.gov
Table 4: Environmental Remediation Strategies Using Hydrated Iron Compounds
| Contaminant Type | Hydrated Iron Compound Used | Remediation Mechanism | Research Findings/References |
| Chlorinated Organics (e.g., TCE) | Nanoscale Zero-Valent Iron (nZVI) | Reductive dechlorination. epa.gov | nZVI is highly effective for the transformation and detoxification of chlorinated solvents. epa.gov |
| Heavy Metals (e.g., As, Pb, Cu, Zn) | Ferric Hydroxide, Goethite, Ferrihydrite. rsc.orgfrontiersin.org | Adsorption, co-precipitation, surface complexation. researchgate.net | Iron oxyhydroxides act as powerful sorbents, immobilizing heavy metals in soil and water. researchgate.netfrontiersin.org |
| Organic Dyes | nZVI-catalyzed Fenton reaction | Advanced Oxidation Processes (AOPs). nih.gov | nZVI can catalyze the production of hydroxyl radicals to mineralize organic pollutants. nih.gov |
| Nitrate (B79036), Phosphate (B84403) | Nanoscale Zero-Valent Iron (nZVI) | Reduction, Adsorption. mdpi.com | nZVI has shown outstanding performance in removing nitrate and phosphate from wastewater. mdpi.com |
Q & A
Q. What criteria distinguish high-quality vs. unreliable studies on iron hydrate kinetics?
- Methodological Answer : Prioritize studies that (1) report error margins for kinetic rate constants, (2) use in situ characterization (e.g., Raman spectroscopy during reaction), and (3) validate models with independent datasets. Avoid studies lacking control experiments or mechanistic justification .
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
